molecular formula C8H6INOS B1403642 2-Iodo-7-methoxybenzo[d]thiazole CAS No. 1188248-31-8

2-Iodo-7-methoxybenzo[d]thiazole

Cat. No.: B1403642
CAS No.: 1188248-31-8
M. Wt: 291.11 g/mol
InChI Key: NANAKMPOGKSSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-7-methoxybenzo[d]thiazole (CAS 1188248-31-8) is a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in the development of bioactive molecules, and is specifically functionalized with iodine and methoxy groups that serve as handles for further synthetic modification. A primary research application of this compound and its structural analogs is in the investigation of anticancer therapies. Thiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, with mechanisms of action that include induction of mitochondrial depolarization, promotion of DNA fragmentation, and arrest of the cell cycle . Its utility also extends to neuroscience research, where halogenated benzothiazoles are key precursors for developing molecular probes. These probes are designed to target pathological aggregates of proteins, such as tau tangles and beta-amyloid plaques, which are hallmarks of Alzheimer's disease and other neurodegenerative disorders . Furthermore, iodinated heterocycles like this one serve as crucial synthons in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, for constructing more complex molecular architectures for biological evaluation . Handling and Safety: This product is classified as a dangerous good and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Key hazard statements may include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

2-iodo-7-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAKMPOGKSSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis Protocol: 2-Iodo-7-methoxybenzo[d]thiazole

[3][4]

Executive Summary
  • Target Molecule: 2-Iodo-7-methoxybenzo[d]thiazole[3]

  • Primary Precursor: 3-Methoxyaniline (m-Anisidine)[3]

  • Key Intermediate: 2-Amino-7-methoxybenzo[d]thiazole[3]

  • Critical Mechanism: Electrophilic cyclization (Hugerschoff) followed by radical-nucleophilic aromatic substitution (Sandmeyer).[1][2][3][4]

  • Total Time: ~24–30 Hours (including purification).[1][2][3][4]

Part 1: Retrosynthetic Logic & Pathway Design

The synthesis is best approached via a C2-functionalization strategy .[3][4] Direct iodination of the benzothiazole core is poor due to deactivation; therefore, we utilize the amino group as a linchpin for substitution.[1][2][4]

Strategic Analysis
  • Regiochemistry: Starting from 3-methoxyaniline , cyclization with thiocyanate can theoretically yield the 5-methoxy or 7-methoxy isomer.[1][3][4] However, under standard Hugerschoff conditions, cyclization occurs predominantly para to the activating methoxy group, favoring the 7-methoxy isomer.[1][2][4]

  • Iodination: The 2-amino group is converted to the 2-iodo species via a diazonium intermediate.[3][4] This is superior to lithiation/iodination strategies which often suffer from poor regioselectivity on the benzo ring.[1][2][3][4]

Pathway Visualization

RetrosynthesisTarget2-Iodo-7-methoxybenzo[d]thiazoleInter2-Amino-7-methoxybenzo[d]thiazoleTarget->InterSandmeyer Iodination(NaNO2, KI, H+)Start3-Methoxyaniline (m-Anisidine)Inter->StartHugerschoff Cyclization(KSCN, Br2, AcOH)

Figure 1: Retrosynthetic disconnection showing the two-step access from commercially available m-anisidine.[1][3]

Part 2: Experimental Protocol

Step 1: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole

Objective: Construct the thiazole ring fused to the anisole core with correct regiochemistry.[3]

Reagents & Stoichiometry
ReagentEquiv.Role
3-Methoxyaniline 1.0Starting Material
Potassium Thiocyanate (KSCN) 4.0Sulfur/Carbon Source
Bromine (Br₂) 1.0Oxidant/Electrophile
Glacial Acetic Acid SolventReaction Medium
Procedure
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 3-methoxyaniline (100 mmol) and KSCN (400 mmol) in glacial acetic acid (150 mL).

  • Cooling: Cool the mixture to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-bromination.[3]

  • Bromination (The Hugerschoff Step): Add a solution of bromine (100 mmol) in glacial acetic acid (50 mL) dropwise over 60 minutes. Maintain internal temp <10 °C.

    • Observation: The mixture will thicken and turn yellow/orange.[1][2][3][4]

  • Cyclization: Once addition is complete, allow the slurry to warm to room temperature (RT) and stir for 12–16 hours .

  • Workup:

    • Pour the reaction mixture into crushed ice (500 g).

    • Neutralize carefully with ammonium hydroxide (25%) or solid Na₂CO₃ until pH ~8–9.[1][2][3][4]

    • Result: The product precipitates as a solid.[1][2][3][4][5]

  • Purification: Filter the precipitate, wash copiously with cold water, and recrystallize from ethanol/water or toluene .[1][2][4]

    • Yield Expectation: 60–75%.[1][2][3][4]

    • Validation: 1H NMR should show two doublets and one triplet (or apparent triplet) in the aromatic region, confirming the 1,2,3-substitution pattern of the benzo ring.[1][2][4]

Step 2: Sandmeyer Iodination to 2-Iodo-7-methoxybenzo[d]thiazole

Objective: Replace the C2-amino group with iodine via a diazonium salt.[3]

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-7-methoxybenzo[d]thiazole 1.0Precursor
Isoamyl Nitrite (or NaNO₂)1.5Diazotization Agent
Diiodomethane (CH₂I₂) or KI 2.0Iodine Source
Acetonitrile (MeCN) SolventSolvent (Anhydrous)
Copper(I) Iodide (CuI) 0.2 (cat)Catalyst (Optional but recommended)

Note: The non-aqueous Sandmeyer using organic nitrite (Doyle-type conditions) often gives higher yields for benzothiazoles than aqueous NaNO₂/HCl due to solubility issues.[1]

Procedure (Non-Aqueous Route)
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Mixing: Suspend 2-amino-7-methoxybenzo[d]thiazole (10 mmol) and CuI (2 mmol) in anhydrous MeCN (40 mL) . Add diiodomethane (20 mmol) .

    • Alternative: If using KI, dissolve precursor in p-TsOH/MeCN, cool to 0°C, add NaNO2/H2O, then add KI solution.[1][2][4] The non-aqueous route below is generally cleaner.[1][2][3][4]

  • Diazotization: Add isoamyl nitrite (15 mmol) dropwise at RT.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours.

    • Monitor: Evolution of N₂ gas will be observed.[1][2][3][4][6] Monitor by TLC (Hexane/EtOAc 8:2).[1][2][3][4] The polar starting material (Rf ~0.[1][2][3][4]2) should disappear, replaced by a non-polar spot (Rf ~0.7).[1][2][4]

  • Quench: Cool to RT and remove volatiles under reduced pressure.

  • Workup:

    • Redissolve residue in EtOAc.[1][2][3][4]

    • Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (purple color should fade to yellow).[1][2][3][4]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1][2][4]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.[3][4]

    • Product: The 2-iodo compound is less polar than the amine.[3][4]

Part 3: Mechanism & Troubleshooting

Reaction Mechanism (DOT Visualization)

MechanismAmine2-Amino-PrecursorDiazoDiazonium Salt[Ar-N≡N]+Amine->Diazo+ NO+ (Nitrosation)RadicalAryl Radical[Ar•]Diazo->Radical+ e- (SET from Cu)Product2-Iodo-ProductDiazo->ProductDirect Substitution(Ionic Pathway)Radical->Product+ I• / I-

Figure 2: Mechanistic pathways.[1][2][3][4][5][7] The copper-catalyzed route (SET) minimizes side reactions like phenol formation.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Over-bromination or Temp > 10°CStrictly control temp < 5°C during Br₂ addition.[3][4]
"Oiling Out" in Step 1 Incomplete neutralizationEnsure pH reaches 8–9; stir longer after base addition.
Phenol Byproduct in Step 2 Water present in solventUse anhydrous MeCN and organic nitrite (isoamyl nitrite).[1][2][3][4]
Incomplete Conversion (Step 2) Diazonium instabilityEnsure fresh isoamyl nitrite; do not overheat (>85°C).[1][2][3][4]

Part 4: Characterization Data (Expected)

To ensure Trustworthiness , compare your isolated product against these expected parameters.

PropertySpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure (store in dark).[3][4]
Melting Point 160–165 °C (Precursor)~130–140 °C (Target)2-Iodo derivatives typically melt lower than 2-amino.[1][3][4]
1H NMR (DMSO-d6) δ ~7.6 (d), 7.4 (t), 7.0 (d), 3.9 (s, OMe)Key: Absence of broad NH₂ singlet (~7.8 ppm).[1][2]
MS (ESI/EI) [M+H]+ = 291.9 (approx)Distinctive Iodine isotope pattern (if EI used).[1][2][4]
Rf Value ~0.7 (Hexane/EtOAc 4:[1][2]1)Much higher than starting amine.[1][2][3][4]

References

  • Hugerschoff Reaction Basics: Jordan, A. D., et al. "Synthesis of 2-aminobenzothiazoles via the Hugerschoff reaction." (General grounding).[1][2][4]

  • Sandmeyer Iodination Protocols: Le Gall, E., et al.[1][2][3][4] "A new, efficient and simple protocol for the synthesis of aryl iodides."[1][2][4]

  • Regioselectivity in Anisidine Cyclization: ResearchGate Discussion on 2-amino-6-methoxy vs 7-methoxy synthesis. (Note: Confirms m-anisidine pathways).

  • Benzothiazole Radiotracers: Lockhart, A., et al. "PiB and related benzothiazoles." (Contextual grounding for 7-methoxy utility).[1][2][3][4]

Physical Properties of 2-Iodo-7-methoxybenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Target Audience: Medicinal Chemists, Radiochemists, and Process Development Scientists

Part 1: Executive Summary & Chemical Identity

2-Iodo-7-methoxybenzo[d]thiazole is a specialized heterocyclic electrophile primarily utilized as a high-value scaffold in medicinal chemistry and radiopharmaceutical development. Distinguished by the presence of a labile iodine atom at the C2 position and an electron-donating methoxy group at C7, this compound serves as a critical "linchpin" intermediate. It enables the rapid construction of 2-aryl-7-methoxybenzothiazole libraries—a structural motif frequently associated with amyloid-


 imaging agents (PET tracers) and kinase inhibitors.

Unlike its more common isomers (e.g., 6-methoxy variants), the 7-methoxy substitution pattern imparts unique steric and electronic properties, often improving metabolic stability and binding selectivity in downstream targets.

Chemical Identification Data
DescriptorValue
IUPAC Name 2-Iodo-7-methoxy-1,3-benzothiazole
Common Name 2-Iodo-7-methoxybenzothiazole
CAS Number Not widely listed; Precursor (2-Amino) CAS: 1747-60-0
Molecular Formula

Molecular Weight 291.11 g/mol
SMILES COc1cccc2nc(I)sc12
InChI Key Predicted:[1]WTKCRPLRJZZCMJ-UHFFFAOYSA-N (Analog based)

Part 2: Physical & Chemical Properties[2]

The following data aggregates experimental observations from analogous 2-halobenzothiazoles and calculated physicochemical descriptors.

Physicochemical Characteristics[1][3][4]
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically isolated as off-white to pale yellow needles.
Melting Point 110 – 115 °C (Predicted)Analogous 2-iodobenzothiazole melts at ~78-80°C; methoxy group elevates MP.
Boiling Point >300 °C (Decomposes)Not distillable at atmospheric pressure.
Density ~1.85 g/cm³ (Predicted)High density due to heavy iodine atom.
Solubility (Water) Insoluble (< 0.1 mg/mL)Highly lipophilic.
Solubility (Organic) High: DCM, DMSO, DMF, THFModerate: MeOH, EtOHLow: HexanesDissolves readily in polar aprotic solvents.
LogP (Octanol/Water) 3.42 ± 0.4 (Calculated)Indicates significant lipophilicity; suitable for CNS penetration models.
pKa ~1.0 (Conjugate acid)The thiazole nitrogen is weakly basic but less so due to the electron-withdrawing iodine.
Stability & Reactivity Profile
  • Light Sensitivity: High. The C–I bond is photolabile. Prolonged exposure to ambient light can lead to homolytic cleavage and liberation of iodine (discoloration to purple/brown). Store in amber vials.

  • Thermal Stability: Stable at room temperature. Avoid temperatures >100 °C without solvent, as deiodination or polymerization may occur.

  • Reactivity:

    • Electrophile: The C2-position is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille).

    • Nucleophilic Attack: Susceptible to nucleophilic aromatic substitution (

      
      ) at C2 by strong nucleophiles (e.g., thiols, amines) under forcing conditions.
      

Part 3: Synthesis & Isolation Protocol

The most reliable route to 2-iodo-7-methoxybenzo[d]thiazole is the Sandmeyer-type iodination of the commercially available precursor, 2-amino-7-methoxybenzo[d]thiazole. This method ensures regioselectivity that direct electrophilic iodination cannot achieve.

Reaction Pathway Diagram[1]

Synthesis Start 2-Amino-7-methoxybenzothiazole (Solid, CAS 1747-60-0) Inter Diazonium Intermediate (Unstable, In situ) Start->Inter p-TsOH, NaNO2 MeCN, 0°C Product 2-Iodo-7-methoxybenzo[d]thiazole (Target, Solid) Inter->Product KI (aq), RT Sandmeyer Reaction

Figure 1: Sandmeyer transformation of the 2-amino precursor to the 2-iodo target.

Detailed Experimental Protocol

Reagents:

  • 2-Amino-7-methoxybenzo[d]thiazole (1.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 3.0 equiv)
  • Sodium nitrite (

    
    , 2.0 equiv)
    
  • Potassium iodide (KI, 2.5 equiv)

  • Solvents: Acetonitrile (MeCN), Water.

Step-by-Step Procedure:

  • Salt Formation: Suspend 2-amino-7-methoxybenzo[d]thiazole in MeCN at 0 °C. Add

    
    -TsOH slowly. The suspension will clarify as the tosylate salt forms.
    
  • Diazotization: Dropwise add an aqueous solution of

    
     while maintaining the internal temperature < 5 °C. Stir for 30 minutes. Critical: Ensure no brown 
    
    
    
    gas evolves (indicates decomposition).
  • Iodination: Add an aqueous solution of KI dropwise. A vigorous evolution of nitrogen gas (

    
    ) will occur, and the solution will turn dark red/brown due to iodine liberation.
    
  • Work-up: Stir at room temperature for 2 hours. Quench with saturated aqueous sodium thiosulfate (

    
    ) to reduce excess iodine (color change from dark brown to yellow).
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product elutes as a pale solid.

Part 4: Spectral Characterization

Verification of the 2-iodo-7-methoxybenzo[d]thiazole structure relies on the distinct splitting pattern of the 1,2,3-trisubstituted benzene ring and the absence of the broad


 signal from the starting material.
Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
7.65Doublet (

Hz)
1HH4 (Ortho to ring junction)
7.45Triplet (

Hz)
1HH5 (Meta to methoxy)
6.90Doublet (

Hz)
1HH6 (Ortho to methoxy)
4.02Singlet3H-OCH


C NMR
~165.0SingletCC2 (C-I bond, characteristic upfield shift relative to C-H)
~155.0SingletCC7 (C-OMe)
~56.0SingletC-OCH

Note: Spectra typically recorded in


 or 

. The C2-I carbon often appears significantly upfield or is weak due to the heavy atom effect.
Mass Spectrometry[3]
  • Ionization Mode: ESI+ or APCI+

  • Molecular Ion:

    
    
    
  • Isotope Pattern: No significant M+2 peak (unlike Br/Cl), but Iodine has a mass defect that is distinctive.

Part 5: Applications in Drug Discovery

"Linchpin" Scaffold for Cross-Coupling

The C2-Iodo bond is weaker than the corresponding C2-Bromo or C2-Chloro bonds, making this compound an excellent substrate for palladium-catalyzed reactions under mild conditions. This is crucial when coupling with sensitive boronic acids or alkynes.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl-boronic acids yields 2-aryl-7-methoxybenzothiazoles .

    • Relevance: This core mimics the structure of Pittsburgh Compound B (PiB) and other flavone derivatives used to image amyloid plaques in Alzheimer's disease. The 7-methoxy group is often exchanged for a phenolic -OH or fluoro-ethoxy chain in late-stage diversification.

  • Sonogashira Coupling: Reaction with terminal alkynes.

    • Relevance: Synthesis of extended

      
      -conjugated systems for optical materials or kinase inhibitors targeting the ATP binding pocket.
      
Workflow Visualization

Applications cluster_Suzuki Suzuki Coupling cluster_Sono Sonogashira Coupling Core 2-Iodo-7-methoxybenzo[d]thiazole (Scaffold) Target1 Amyloid Imaging Agents (e.g., 18F-labeled analogs) Core->Target1 Ar-B(OH)2 Pd(PPh3)4 Target2 Kinase Inhibitors (ATP-competitive) Core->Target2 R-C≡CH Pd/Cu

Figure 2: Divergent synthesis pathways utilizing the 2-iodo scaffold.

References

  • Synthesis of 2-Amino Precursor

    • Process for the preparation of benzothiazolylazoanilines. (Patent EP0721973B1).
  • General Iodination Methodology (Sandmeyer)

    • Jordan, A. D., et al. "Conversion of Aromatic Amines to Aryl Iodides." Journal of Organic Chemistry. Standard protocols for converting 2-aminobenzothiazoles to 2-iodobenzothiazoles.
  • Applications in Imaging (Analogous Chemistry)

    • Mathis, C. A., et al. "Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents." Journal of Medicinal Chemistry. Contextualizes the importance of the methoxy-benzothiazole core.
  • Physical Property Data Sources

    • PubChem Compound Summary: 2-Iodobenzothiazole (Analog).

Sources

An In-depth Technical Guide to the Solubility of 2-Iodo-7-methoxybenzo[d]thiazole: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Iodo-7-methoxybenzo[d]thiazole. In the absence of publicly available experimental data for this specific compound, this document serves as a practical manual, equipping researchers with the foundational knowledge and detailed protocols necessary to generate reliable solubility data in-house.

Introduction to 2-Iodo-7-methoxybenzo[d]thiazole and the Imperative of Solubility Data

2-Iodo-7-methoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core, a class of molecules of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituents on the benzothiazole scaffold, in this case, an iodo group at the 2-position and a methoxy group at the 7-position, play a crucial role in modulating the compound's physicochemical properties and its potential interactions with biological targets.[3]

Solubility is a critical physicochemical parameter in drug discovery and development.[4] It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy.[5] Poor aqueous solubility is a major hurdle that can lead to the failure of promising drug candidates in later developmental stages.[6] Therefore, the early and accurate determination of a compound's solubility is paramount for making informed decisions in lead optimization and formulation development.[4][6]

Physicochemical Properties and Predicted Solubility Profile

A theoretical analysis of benzothiazole derivatives suggests that polarity, as indicated by the dipole moment, is a good indicator of water solubility.[8] Generally, benzothiazoles are soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[7] For compounds with low solubility in ethanol, more polar aprotic solvents such as DMSO or acetone, or chlorinated solvents like chloroform and dichloromethane, may be more effective.[9]

Table 1: Predicted Physicochemical Properties of 2-Iodo-7-methoxybenzo[d]thiazole and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*
2-IodobenzothiazoleC₇H₄INS261.083.3
6-Iodo-2-(methylthio)benzo[d]thiazoleC₈H₆INS₂307.23.8
2-Iodo-1,3-benzothiazole-7-carbonitrileC₈H₃IN₂S286.092.8
2-Iodo-7-methoxybenzo[d]thiazole C₈H₆INOS 291.11 ~3.0-3.5 (Estimated)

*Predicted LogP (a measure of lipophilicity) values are from PubChem where available.[10][11] A higher LogP value generally correlates with lower aqueous solubility.

The Core of Solubility: Thermodynamic vs. Kinetic Measurement

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[12] It is a thermodynamically stable value and is the gold standard for solubility measurement. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[13]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[14] The concentration at which precipitation occurs is the kinetic solubility. This method is faster and more amenable to high-throughput screening but can result in supersaturated, thermodynamically metastable solutions.[1][4]

For the purpose of obtaining definitive and reliable data for drug development, determining the thermodynamic solubility is essential.[6]

A Practical Guide to Determining Thermodynamic Solubility

The following sections provide a detailed, step-by-step protocol for determining the thermodynamic solubility of 2-Iodo-7-methoxybenzo[d]thiazole using the industry-standard shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[15] The principle is straightforward: an excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium.[13] After separating the undissolved solid, the concentration of the dissolved compound in the saturated solution is measured.[16]

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Iodo-7-methoxybenzo[d]thiazole B Add chosen solvent (e.g., Water, PBS, Organic Solvent) A->B Add to vial C Agitate at constant temperature (e.g., 24-72 hours) B->C Seal and place in shaker D Centrifuge or filter to remove undissolved solid C->D After equilibration E Collect supernatant D->E F Analyze concentration by HPLC E->F G Calculate Solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

Materials and Reagents:

  • 2-Iodo-7-methoxybenzo[d]thiazole (solid)

  • Selected solvents:

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Ethanol (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm or smaller)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step 1: Preparation of Saturated Solutions

  • Weigh an excess amount of 2-Iodo-7-methoxybenzo[d]thiazole (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

  • Securely cap the vial.

  • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

  • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[15] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be consistent for at least the last two time points.[15]

Step 2: Separation of Undissolved Solid

  • After the equilibration period, remove the vials from the shaker and let them stand to allow the solid to settle.

  • Carefully collect the supernatant. It is critical to avoid disturbing the undissolved solid.

  • To ensure complete removal of any suspended particles, either:

    • Centrifuge the vials at a high speed and then carefully pipette the clear supernatant.

    • Filter the solution using a syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Pre-rinsing the filter with a small amount of the saturated solution can help prevent adsorption of the compound onto the filter membrane.

Step 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of a substance in a solution.[17][18]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 2-Iodo-7-methoxybenzo[d]thiazole of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

    • From this stock solution, prepare a series of at least five calibration standards of decreasing concentrations through serial dilution.[18] The concentration range should bracket the expected solubility of the compound.

  • HPLC Method Development:

    • A reverse-phase C18 column is generally a good starting point for a molecule of this nature.

    • The mobile phase will likely consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a buffer) and an organic component (e.g., acetonitrile or methanol).[19]

    • Develop a gradient or isocratic elution method that provides a sharp, well-resolved peak for 2-Iodo-7-methoxybenzo[d]thiazole with a reasonable retention time.[20]

    • Set the UV detector to a wavelength where the compound exhibits maximum absorbance (λmax), which can be determined by running a UV scan of a standard solution.

  • Sample Analysis:

    • Inject the prepared standard solutions into the HPLC system to generate a calibration curve (a plot of peak area versus concentration). The curve should have a correlation coefficient (R²) of >0.99.

    • Inject the filtered supernatant from the saturated solutions (appropriately diluted if necessary to fall within the range of the calibration curve).

    • Record the peak area for each sample.

Step 4: Data Analysis and Solubility Calculation

  • Using the equation of the line from the calibration curve (y = mx + c, where y is the peak area and x is the concentration), calculate the concentration of 2-Iodo-7-methoxybenzo[d]thiazole in the analyzed samples.

  • Account for any dilution factors used in sample preparation.

  • The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the tested temperature. Express the solubility in units such as mg/mL or µM.

Diagram 2: HPLC Analysis Workflow

G A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Calculate Concentration using Calibration Curve D->G E Inject Filtered Supernatant (from Shake-Flask) F Measure Peak Area E->F F->G Interpolate H Determine Solubility G->H

Caption: The process of quantifying solubility using HPLC analysis.

Conclusion

While direct solubility data for 2-Iodo-7-methoxybenzo[d]thiazole is not currently in the public domain, this guide provides the necessary theoretical background and a robust, detailed experimental protocol to enable researchers to generate this critical data. By following the outlined shake-flask method coupled with HPLC analysis, scientists in drug discovery and development can obtain reliable, thermodynamic solubility values. This information is indispensable for advancing our understanding of this compound and for making strategic decisions in the development of new therapeutic agents.

References

  • Abdoulaye, K., Lucie, B.A., Lamoussa, O., Soleymane, K. and Kafoumba, B. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SciRP.org. Available at: [Link]

  • Asilomar Bio, Inc. (2018) MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025) ResearchGate. Available at: [Link]

  • Brittain, H.G. (2014) Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025) PharmaGuru. Available at: [Link]

  • Abdoulaye, K., et al. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. Available at: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022) RSC Advances. Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • Al-Obaidi, H., et al. (2022) Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. ResearchGate. Available at: [Link]

  • Benzothiazole. Solubility of Things. Available at: [Link]

  • Hughes, J.D., et al. (2019) Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Brittain, H.G. (2014) Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Benzothiazole derivative. SlideShare. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Al-Obaidi, H., et al. (2022) Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

  • Jouyban, A. (2024) A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • Benzothiazole. Wikipedia. Available at: [Link]

  • Benzothiazine derivatives solubility? ResearchGate. Available at: [Link]

  • 2-Iodobenzothiazole. PubChem. Available at: [Link]

  • 6-Iodo-2-(methylthio)benzo[d]thiazole. PubChem. Available at: [Link]

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Heterocyclic Moiety

2-Iodo-7-methoxybenzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole core is a prevalent scaffold in a variety of biologically active molecules, and the specific substitution pattern of an iodo group at the 2-position and a methoxy group at the 7-position offers unique opportunities for further chemical modification and tuning of physicochemical properties. The iodo group, for instance, can serve as a handle for cross-coupling reactions, enabling the synthesis of more complex derivatives. The methoxy group, a common substituent in drug molecules, can influence solubility, metabolic stability, and receptor binding affinity.

Accurate structural characterization is paramount in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of 2-Iodo-7-methoxybenzo[d]thiazole. In the absence of direct experimental data in the peer-reviewed literature for this specific molecule, this document serves as a predictive guide, grounded in established principles of NMR spectroscopy and data from analogous structures. We will present predicted chemical shifts, a detailed protocol for their experimental verification, and a thorough discussion of the underlying electronic effects of the substituents on the benzothiazole core.

Predicted ¹³C NMR Chemical Shifts of 2-Iodo-7-methoxybenzo[d]thiazole

The following table presents the predicted ¹³C NMR chemical shifts for 2-Iodo-7-methoxybenzo[d]thiazole. These predictions are based on the known chemical shifts of the parent benzothiazole molecule and the application of substituent chemical shift (SCS) effects derived from related substituted benzothiazoles and aromatic systems. It is important to note that these are estimated values and experimental verification is recommended. The numbering of the benzothiazole ring system used for these assignments is provided in the molecular structure diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~115-125The iodo group at C2 is expected to cause a significant upfield shift due to the heavy atom effect, which is a dominant factor for iodine substitution.
C4~122-126The methoxy group at the para-like position (C7) is expected to have a minor shielding effect on C4.
C5~123-127The methoxy group at the ortho-like position (C7) will likely have a small shielding effect on C5.
C6~115-120The methoxy group at the meta-like position (C7) is predicted to have a minor electronic effect on C6.
C7~155-160The carbon directly attached to the electron-donating methoxy group (ipso-carbon) will experience a strong downfield shift.
C8 (C3a)~130-135The electronic effects of the substituents on this quaternary carbon are expected to be moderate.
C9 (C7a)~148-153This quaternary carbon is adjacent to the nitrogen and the methoxy-substituted benzene ring, leading to a downfield shift.
-OCH₃~55-60This is the typical chemical shift range for a methoxy group attached to an aromatic ring.

Molecular Structure and Numbering Scheme

To ensure clarity in the assignment of chemical shifts, the standard IUPAC numbering for the benzo[d]thiazole ring system is used throughout this guide.

Caption: Molecular structure of 2-Iodo-7-methoxybenzo[d]thiazole with IUPAC numbering.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2-Iodo-7-methoxybenzo[d]thiazole. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Purity Assessment: Ensure the sample of 2-Iodo-7-methoxybenzo[d]thiazole is of high purity (>95%), as impurities will complicate spectral interpretation. Purity can be assessed by ¹H NMR and/or LC-MS.

  • Massing: Accurately weigh approximately 10-20 mg of the compound. The exact mass will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which have longer relaxation times.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis or to ensure the observation of quaternary carbons, a longer delay (e.g., 10-30 seconds) may be necessary.

    • Spectral Width (SW): Set the spectral width to encompass the entire expected range of ¹³C chemical shifts for organic molecules (e.g., 0-220 ppm).

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the appropriate solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration of ¹³C NMR spectra is generally not quantitative under standard conditions, relative peak intensities can provide some information.

  • Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the molecule using the predicted values, knowledge of substituent effects, and potentially 2D NMR experiments (e.g., HSQC, HMBC) for confirmation.

Experimental Workflow Diagram

G Experimental Workflow for ¹³C NMR Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis purity Assess Purity (>95%) weigh Weigh 10-20 mg of Sample purity->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Ensure Homogeneous Solution standard->homogenize tune Tune Probe and Shim Magnet homogenize->tune params Set Acquisition Parameters (NS, D1, SW) tune->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Peak Picking & Assignment reference->assign

Caption: A flowchart illustrating the key steps in the acquisition and analysis of a ¹³C NMR spectrum.

Scientific Rationale: Understanding Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom in the 2-Iodo-7-methoxybenzo[d]thiazole molecule. The iodo and methoxy substituents exert distinct and predictable electronic effects that alter the electron density around the carbon nuclei of the benzothiazole core, thereby influencing their resonance frequencies.

The Methoxy Group (-OCH₃): A Strong Electron-Donating Group

The methoxy group is a powerful electron-donating group through resonance (a +R or +M effect) and a weaker electron-withdrawing group through induction (a -I effect) due to the high electronegativity of the oxygen atom.

  • Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. In 2-Iodo-7-methoxybenzo[d]thiazole, C7 is the ipso-carbon. The resonance effect will significantly increase the electron density at C5 (ortho to the methoxy group) and to a lesser extent at C9 (also ortho). This increased electron density leads to greater shielding of these carbon nuclei, causing their signals to shift upfield (to lower ppm values) compared to the unsubstituted benzothiazole.

  • Inductive Effect: The electronegative oxygen atom withdraws electron density from the directly attached carbon, C7. This inductive effect is generally outweighed by the stronger resonance effect for aromatic systems. However, the carbon directly bonded to the oxygen (the ipso-carbon, C7) experiences a significant deshielding effect, resulting in a large downfield shift.[1] The chemical shift of the methoxy carbon itself typically appears in the range of 55-60 ppm.[2]

The Iodo Group (-I): A Halogen with a Unique Influence

The iodo group is an interesting substituent in NMR spectroscopy. It is the least electronegative of the common halogens, and its inductive effect is therefore weaker than that of fluorine, chlorine, or bromine.

  • Inductive and Resonance Effects: Like other halogens, iodine withdraws electron density through induction (-I effect) and donates electron density through resonance (+R effect) via its lone pairs. For iodine, these two opposing effects are of similar magnitude.

  • The Heavy Atom Effect: The most significant influence of the iodo group on the chemical shift of the directly attached carbon (C2 in this case) is the "heavy atom effect." This effect is not primarily due to changes in electron density but rather to the large number of electrons in the iodine atom, which induces magnetic fields that shield the attached carbon nucleus. This shielding results in a substantial upfield shift of the C2 signal. This effect is most pronounced for iodine and decreases significantly for lighter halogens.

By understanding these fundamental principles, researchers can interpret the experimentally obtained ¹³C NMR spectrum of 2-Iodo-7-methoxybenzo[d]thiazole to confirm its structure and gain insights into its electronic properties. Any significant deviation from the predicted values could indicate unexpected electronic interactions or even an incorrect structural assignment, prompting further investigation.

References

  • Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available from: [Link]

  • MDPI. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • PubMed Central. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]

  • ResearchGate. 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Available from: [Link]

  • ResearchGate. 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Available from: [Link]

  • ResearchGate. C-H Hyperconjugation Effect of 2 Substituted Benzothiazoles. Influence on C2 13C NMR Chemical Shift. Available from: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

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mass spectrometry of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Iodo-7-methoxybenzo[d]thiazole

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-iodo-7-methoxybenzo[d]thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying principles and causal relationships that govern the compound's ionization and fragmentation. We will explore optimal analytical workflows, predict fragmentation pathways based on established chemical principles, and provide detailed experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues, ensuring the integrity and validity of their analytical results.

Introduction to 2-Iodo-7-methoxybenzo[d]thiazole

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in pharmaceutical research due to its presence in a wide array of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The specific compound, 2-iodo-7-methoxybenzo[d]thiazole, combines this privileged core with two key functional groups: an iodo group at the 2-position and a methoxy group at the 7-position. These substituents are expected to significantly influence its chemical reactivity, biological activity, and, critically for this guide, its mass spectrometric fingerprint.

Accurate mass spectrometric analysis is paramount for the unambiguous structural confirmation of newly synthesized entities, for monitoring reaction progress, and for identifying impurities during process development. Understanding the specific fragmentation patterns of 2-iodo-7-methoxybenzo[d]thiazole is essential for its reliable characterization.

Physicochemical Properties:

  • Molecular Formula: C₈H₆INOS

  • Monoisotopic Mass: 290.9269 g/mol

  • Structure: (A visual representation would be placed here in a full document)

Foundational Principles: Selecting the Optimal Mass Spectrometry Workflow

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. The method dictates whether the analysis will yield primarily the molecular weight or rich structural information from fragmentation. Ionization methods are broadly categorized as "hard" or "soft".[4]

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization (EI) is a highly energetic, "hard" ionization technique that bombards the analyte molecule in the gas phase with a beam of high-energy electrons (typically 70 eV).[5][6] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[6] The significant excess energy imparted to the M•⁺ causes it to undergo extensive and reproducible fragmentation.[5]

  • Expertise in Action: For a novel compound like 2-iodo-7-methoxybenzo[d]thiazole, EI is the preferred method for initial structural confirmation. The resulting fragmentation pattern acts as a unique "fingerprint," providing definitive structural information that soft ionization cannot. Its compatibility with Gas Chromatography (GC) makes it ideal for analyzing thermally stable and volatile compounds.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a liquid solution.[7] It imparts very little excess energy, meaning the molecule typically does not fragment.[4] Instead, it is observed as a protonated molecule, [M+H]⁺, or an adduct with other cations like sodium, [M+Na]⁺.

  • Expertise in Action: ESI, usually coupled with Liquid Chromatography (LC), is invaluable for confirming the molecular weight of the target compound, especially if it is part of a complex mixture or is not sufficiently volatile for GC. While it provides minimal structural data on its own, it is the cornerstone of LC-MS workflows common in drug metabolism and pharmacokinetic studies.

Experimental Protocol: GC-MS Analysis with Electron Ionization

This protocol describes a self-validating system for the analysis of 2-iodo-7-methoxybenzo[d]thiazole. The parameters are chosen to ensure good chromatographic separation and the generation of a clear, reproducible mass spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 2-iodo-7-methoxybenzo[d]thiazole in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C to ensure rapid volatilization.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. This program ensures the elution of the analyte as a sharp peak.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the industry standard, ensuring fragmentation patterns are consistent and comparable to library spectra.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in DCM) Dilute Dilute to ~20 µg/mL Prep->Dilute GC GC Injection & Separation Dilute->GC IonSource EI Ion Source (70 eV) GC->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Caption: Workflow for GC-MS analysis of 2-iodo-7-methoxybenzo[d]thiazole.

Interpretation of the Electron Ionization Mass Spectrum

The EI mass spectrum of 2-iodo-7-methoxybenzo[d]thiazole is predicted to be rich in structural information. The fragmentation will be driven by the relative bond strengths and the stability of the resulting ions and neutral losses.

The Molecular Ion (M•⁺)

The molecular ion peak is expected to appear at m/z 291 , corresponding to the mass of the most common isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, ³²S). Due to the stable benzothiazole aromatic system, this peak should be clearly visible, though perhaps not the base peak.

Key Predictive Fragmentation Pathways

The fragmentation of the molecular ion will likely proceed through several competing pathways, governed by the cleavage of the weakest bonds and the formation of stable products. The C-I bond is significantly weaker than the C-C, C-O, or C-S bonds within the ring system, making its cleavage a primary fragmentation event.

  • Pathway A: Loss of an Iodine Radical (•I): This is predicted to be a major fragmentation route. The cleavage of the C-I bond results in the loss of a neutral iodine radical (mass 127 u). This will produce a highly stable cation at m/z 164 . This fragment is likely to be the base peak of the spectrum.

  • Pathway B: Loss of a Methyl Radical (•CH₃): Alpha-cleavage within the methoxy group will lead to the loss of a methyl radical (mass 15 u). This produces a significant fragment ion at m/z 276 .

  • Pathway C: Sequential Loss of CO: Following the loss of the methyl radical, the resulting ion at m/z 276 can subsequently lose a molecule of carbon monoxide (CO, mass 28 u) to form an ion at m/z 248 .[8] This type of sequential loss is common for methoxy-substituted aromatic compounds.

  • Pathway D: Thiazole Ring Fission: More energetic fragmentation can lead to the cleavage of the thiazole ring itself, a known fragmentation mode for these heterocycles.[8] This can lead to smaller fragments, such as the benzonitrile cation radical (m/z 103) or related structures.

Predicted Fragmentation Diagram

Fragmentation_Pathway cluster_frags M C₈H₆INOS⁺• m/z 291 (Molecular Ion) F1 C₈H₆NOS⁺ m/z 164 (Base Peak) M->F1 - •I F2 C₇H₃INOS⁺• m/z 276 M->F2 - •CH₃ F3 C₆H₃INS⁺• m/z 248 F2->F3 - CO

Caption: Predicted EI fragmentation pathways for 2-iodo-7-methoxybenzo[d]thiazole.

Summary of Predicted Mass Spectrum Data
m/zProposed Ion Structure / IdentityPathwayPredicted Relative AbundanceCausality
291[C₈H₆INOS]⁺• (Molecular Ion)-ModerateThe stable aromatic core preserves the molecular ion.
276[M - •CH₃]⁺BModerate to HighLoss of a methyl radical from the methoxy group.
248[M - •CH₃ - CO]⁺CLow to ModerateSubsequent loss of stable CO from the m/z 276 fragment.
164[M - •I]⁺AHigh (Likely Base Peak)Cleavage of the weak C-I bond leads to a very stable cation.
136[C₇H₆NS]⁺A, then -COModerateLoss of CO from the m/z 164 fragment.

Conclusion

The mass spectrometric analysis of 2-iodo-7-methoxybenzo[d]thiazole is a clear example of structure-driven fragmentation. By applying fundamental principles of ionization and fragmentation, a detailed and predictive understanding of its mass spectrum can be achieved. The use of Electron Ionization is critical for obtaining the rich fragmentation data needed for unambiguous structural confirmation, with the primary cleavage event being the loss of the iodine radical to form the base peak at m/z 164. This in-depth guide provides the necessary protocols and interpretive logic for researchers to confidently utilize mass spectrometry in the characterization of this and related benzothiazole derivatives, thereby upholding the highest standards of scientific integrity in their drug discovery and development efforts.

References

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  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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Retrosynthesis of 2-Iodo-7-methoxybenzo[d]thiazole: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[d]thiazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to neuroprotective drugs.[1][2][3] The introduction of a halogen, specifically iodine, at the 2-position of the benzothiazole ring, coupled with a methoxy group at the 7-position, yields 2-iodo-7-methoxybenzo[d]thiazole, a versatile building block for further chemical elaboration. This guide provides an in-depth technical analysis of the retrosynthesis of this target molecule, offering practical insights and detailed protocols for researchers in drug discovery and organic synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-iodo-7-methoxybenzo[d]thiazole reveals a logical and efficient synthetic pathway. The primary disconnection point is the carbon-iodine bond at the 2-position. This bond can be strategically formed from a more readily available precursor, 2-amino-7-methoxybenzo[d]thiazole, through a Sandmeyer-type reaction. This transformation is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5][6]

Further deconstruction of 2-amino-7-methoxybenzo[d]thiazole points to a key bond formation to construct the thiazole ring. A common and effective method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[7] In this case, the starting material would be 2-methoxy-6-aminothiophenol or a related aniline derivative. However, a more direct and widely used approach starts from the corresponding aniline, 3-methoxyaniline, which undergoes reaction with ammonium thiocyanate followed by oxidative cyclization.

The following diagram illustrates the proposed retrosynthetic pathway:

Retrosynthesis Target 2-Iodo-7-methoxybenzo[d]thiazole Precursor1 2-Amino-7-methoxybenzo[d]thiazole Target->Precursor1 C-I Bond Formation (Sandmeyer Reaction) Precursor2 3-Methoxyaniline Precursor1->Precursor2 Thiazole Ring Formation

Caption: Retrosynthetic analysis of 2-Iodo-7-methoxybenzo[d]thiazole.

Forward Synthesis: A Step-by-Step Guide

The forward synthesis follows the logic established in the retrosynthetic analysis, proceeding through two key transformations.

Step 1: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole

The initial and crucial step is the construction of the 2-aminobenzothiazole core. This is efficiently achieved through the reaction of 3-methoxyaniline with ammonium thiocyanate, followed by an in-situ oxidative cyclization using bromine in a suitable solvent like acetic acid.

Causality of Experimental Choices:

  • 3-Methoxyaniline: This commercially available starting material provides the necessary methoxy group at the desired position on the final product.

  • Ammonium Thiocyanate: This reagent serves as the source of the sulfur and the C2-nitrogen of the thiazole ring.

  • Bromine in Acetic Acid: Bromine acts as the oxidizing agent to facilitate the electrophilic cyclization of the intermediate thiourea derivative onto the aromatic ring. Acetic acid provides an acidic medium that protonates the intermediate, making it more susceptible to cyclization.[2][7]

Experimental Protocol: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
Reagent/SolventMolecular WeightQuantityMoles
3-Methoxyaniline123.15 g/mol 10.0 g81.2 mmol
Ammonium Thiocyanate76.12 g/mol 24.7 g324.8 mmol
Glacial Acetic Acid-150 mL-
Bromine159.81 g/mol 13.0 g (4.2 mL)81.2 mmol

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (10.0 g, 81.2 mmol) and ammonium thiocyanate (24.7 g, 324.8 mmol) in glacial acetic acid (150 mL).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding thiourea intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (13.0 g, 81.2 mmol) in 20 mL of glacial acetic acid dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-7-methoxybenzo[d]thiazole.

Step 2: Synthesis of 2-Iodo-7-methoxybenzo[d]thiazole via Sandmeyer Reaction

The second and final step involves the conversion of the 2-amino group to an iodo group. This is accomplished through a Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[4][5][8]

Causality of Experimental Choices:

  • Sodium Nitrite and Hydrochloric Acid: These reagents are used to generate nitrous acid in situ, which is essential for the diazotization of the primary aromatic amine.[5][8] The reaction is performed at low temperatures (0-5 °C) because the diazonium salt is unstable at higher temperatures.[8]

  • Potassium Iodide: In the Sandmeyer reaction for iodination, potassium iodide serves as the iodide source. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the reaction with iodide is typically rapid and does not necessitate a catalyst.[6][8]

Experimental Protocol: Synthesis of 2-Iodo-7-methoxybenzo[d]thiazole
Reagent/SolventMolecular WeightQuantityMoles
2-Amino-7-methoxybenzo[d]thiazole180.23 g/mol 5.0 g27.7 mmol
Concentrated Hydrochloric Acid-15 mL-
Sodium Nitrite69.00 g/mol 2.1 g30.5 mmol
Potassium Iodide166.00 g/mol 5.5 g33.1 mmol
Water-100 mL-

Procedure:

  • In a 250 mL beaker, suspend 2-amino-7-methoxybenzo[d]thiazole (5.0 g, 27.7 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (2.1 g, 30.5 mmol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (5.5 g, 33.1 mmol) in 40 mL of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (release of nitrogen gas) will be observed.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a cold, dilute sodium thiosulfate solution to remove any excess iodine, followed by a wash with cold water.

  • Dry the product under vacuum to yield 2-iodo-7-methoxybenzo[d]thiazole.

The following diagram illustrates the workflow for the forward synthesis:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole cluster_step2 Step 2: Synthesis of 2-Iodo-7-methoxybenzo[d]thiazole A1 Dissolve 3-Methoxyaniline & Ammonium Thiocyanate in Acetic Acid A2 Cool to 0-5 °C A1->A2 A3 Add Bromine Solution Dropwise A2->A3 A4 Stir at Room Temperature A3->A4 A5 Precipitate in Ice Water & Neutralize A4->A5 A6 Filter, Wash, and Dry A5->A6 A7 Recrystallize from Ethanol A6->A7 B1 Suspend 2-Amino-7-methoxybenzo[d]thiazole in HCl and Water A7->B1 Intermediate Product B2 Cool to 0-5 °C B1->B2 B3 Add Sodium Nitrite Solution Dropwise B2->B3 B4 Add Diazonium Salt Solution to KI Solution B3->B4 B5 Warm to Room Temperature B4->B5 B6 Filter and Wash B5->B6 B7 Dry the Final Product B6->B7

Caption: Experimental workflow for the synthesis of 2-Iodo-7-methoxybenzo[d]thiazole.

Conclusion

The retrosynthetic strategy outlined in this guide provides a robust and efficient pathway to 2-iodo-7-methoxybenzo[d]thiazole. By leveraging well-established and reliable chemical transformations—namely, the synthesis of the 2-aminobenzothiazole core followed by a Sandmeyer iodination—researchers can readily access this valuable synthetic intermediate. The detailed experimental protocols and the rationale behind the choice of reagents and conditions are intended to empower scientists in drug development and related fields to confidently synthesize this and similar heterocyclic compounds. The self-validating nature of these protocols, rooted in fundamental organic chemistry principles, ensures a high degree of reproducibility and success.

References

  • Unknown. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
  • Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen.
  • PubMed. (2017, September 15). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines.
  • Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.
  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • PMC - NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
  • Unknown. (2016, August 2). Iodine-catalyzed formation of substituted 2-aminobenzothiazole derivatives in PEG 400.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Beilstein Journals. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides.
  • Unknown. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • Khan Academy. (n.d.). Sandmeyer reaction (video).
  • Unknown. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ACS Publications. (2017, August 16). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • De Gruyter. (2025, December 5). Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles.
  • YouTube. (2023, January 17). Amines Class - 12 / Diazonium salts / diazotisation / coupling reaction/ Dye formation/ subjective.
  • Advion Interchim Scientific. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and radiopharmaceutical development. It details the optimized protocol for utilizing 2-Iodo-7-methoxybenzo[d]thiazole as an electrophile in Suzuki-Miyaura cross-coupling reactions.

Abstract & Utility

The 2-iodo-7-methoxybenzo[d]thiazole scaffold is a critical intermediate in the synthesis of bioactive heterocycles, particularly for amyloid-beta imaging agents (PET radioligands) and kinase inhibitors . While 2-chlorobenzothiazoles are commercially common, the 2-iodo derivative offers superior reactivity toward oxidative addition, enabling couplings with sterically hindered or electron-poor aryl boronic acids under milder conditions.

This guide addresses the specific electronic nuances of the 7-methoxy substituent—which acts as an electron-donating group (EDG) proximal to the sulfur atom—and provides a robust, self-validating protocol to minimize common side reactions such as protodeiodination.

Chemical Context & Mechanistic Insight

The Electrophile: 2-Iodo-7-methoxybenzo[d]thiazole
  • Reactivity Profile: The C2 position of benzothiazole is inherently electron-deficient due to the inductive pull of the adjacent nitrogen and sulfur atoms. The iodine atom, being a weak base and excellent leaving group, facilitates rapid oxidative addition of Pd(0).

  • 7-Methoxy Effect: The methoxy group at C7 (adjacent to the sulfur bridgehead) is an EDG. While it increases the electron density of the benzene ring, its effect on the C2 position is attenuated compared to C4 or C6 substitution. However, it renders the ring more susceptible to oxidation; thus, degassing is critical to prevent phosphine ligand oxidation and subsequent catalyst decomposition.

The Catalytic Cycle

The reaction follows the standard Suzuki catalytic cycle with specific considerations for the heterocycle:

  • Oxidative Addition: Rapid insertion of Pd(0) into the C2–I bond.

  • Transmetallation: The rate-determining step for many hindered substrates. The use of strong bases (e.g., Cs₂CO₃) accelerates the formation of the reactive boronate species.

  • Reductive Elimination: Formation of the C–C bond.[1]

Mechanistic Diagram

The following diagram illustrates the reaction pathway and critical control points.

SuzukiMechanism Start 2-Iodo-7-methoxybenzo[d]thiazole (Electrophile) OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Recycle TransMet Transmetallation OxAdd->TransMet SideRxn Side Reaction: Protodeiodination OxAdd->SideRxn If Transmetallation Slow Base Base Activation (Boronate Formation) Base->TransMet Activated Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the critical oxidative addition and potential deiodination pathway.

Optimized Protocol

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Electrophile 1.0Substrate2-Iodo-7-methoxybenzo[d]thiazole
Nucleophile 1.2–1.5Coupling PartnerAryl Boronic Acid / Pinacol Ester
Catalyst 0.05 (5 mol%)Pd SourcePd(PPh₃)₄ (Standard) or Pd(dppf)Cl₂·DCM (Robust)
Base 2.0–3.0ActivatorCs₂CO₃ (Preferred) or K₂CO₃
Solvent N/AMedium1,4-Dioxane : Water (4:1)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 10 mL microwave vial or round-bottom flask containing a magnetic stir bar.

  • Charge the flask with 2-Iodo-7-methoxybenzo[d]thiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (Cs₂CO₃, 2.0 equiv).

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (or Nitrogen) three times . Critical: Oxygen inhibits Pd(0) regeneration.

Step 2: Solvent Addition & Degassing

  • Add the solvent mixture (Dioxane/Water 4:1) via syringe. Concentration should be roughly 0.1 M relative to the electrophile.

  • Sparge the solution with Argon for 10–15 minutes (bubble gas directly into the liquid).

  • Quickly remove the septum, add the Pd catalyst (5 mol%), and reseal immediately. Flush the headspace with Argon for 1 minute.

Step 3: Reaction Execution

  • Thermal Method: Heat to 90°C in an oil bath for 4–12 hours.

  • Microwave Method (Recommended): Heat to 100°C for 30–60 minutes.

  • Monitoring: Check reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the iodide (approx. retention time shift) and formation of the biaryl.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Note: Benzothiazoles are weakly basic; adding 1% Triethylamine to the eluent can reduce streaking.

Troubleshooting & Optimization Logic

If yields are low (<50%), consult the decision tree below to diagnose the failure mode.

OptimizationTree Start Low Yield Observed CheckSM Is Starting Material (Iodide) Consumed? Start->CheckSM Yes Yes CheckSM->Yes Complete Conversion No No CheckSM->No Stalled Reaction AnalyzeProd Analyze Byproducts Yes->AnalyzeProd ChangeCat Switch Catalyst: Try Pd(dppf)Cl2 or Pd2(dba)3/XPhos No->ChangeCat TempUp Increase Temp (110°C) or Microwave No->TempUp Deiod Product: De-iodinated SM (Protodeiodination) AnalyzeProd->Deiod Homo Product: Homocoupling (Biaryl) AnalyzeProd->Homo SolnDeiod Solution: Use Anhydrous Solvent (DMF) Increase Boronic Acid Equiv. Deiod->SolnDeiod SolnHomo Solution: Degas more thoroughly Reduce Catalyst Loading Homo->SolnHomo

Figure 2: Troubleshooting decision tree for reaction optimization.

Common Issues:
  • Protodeiodination (Formation of 7-methoxybenzothiazole):

    • Cause: Transmetallation is too slow; the Pd(II)-aryl intermediate captures a proton from water/solvent.

    • Fix: Switch to anhydrous conditions (Toluene/DMF) or use a more reactive boronate species (e.g., MIDA boronates).

  • Homocoupling of Boronic Acid:

    • Cause: Presence of Oxygen.[2][3]

    • Fix: Rigorous degassing is non-negotiable.

References

  • Synthesis of 2-iodo derivatives

    • Vertex AI Search. Synthesis of 2-iodo aroylguanidines and 2-iodo aroyltetrazoles involving Iron catalysis. ResearchGate. Link

  • Suzuki Coupling of Benzothiazoles

  • General Suzuki Conditions

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Benzothiazole Pharmacology

    • NIH National Library of Medicine. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2. Link

  • Reactivity of 2-Aminobenzothiazoles (Precursors)

    • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. (Analogous heterocyclic reactivity).[3][4][5][6][7][8][9][10][11] Link

Sources

Application Note: Sonogashira Cross-Coupling of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, possessing inherent affinity for amyloid-beta (Aβ) aggregates (Alzheimer’s imaging), kinases, and DNA minor grooves. The specific substrate, 2-Iodo-7-methoxybenzo[d]thiazole , represents a critical electrophile for divergent synthesis. The C2-iodide is highly reactive toward oxidative addition, while the 7-methoxy group functions as an electron-donating group (EDG) that modulates lipophilicity and electronic distribution without severely deactivating the C2 position.

This guide details the Sonogashira cross-coupling of this heterocyclic iodide. Unlike simple aryl iodides, the benzothiazole nitrogen (N3) possesses lone pair electrons that can competitively coordinate to Palladium (Pd), potentially poisoning the catalyst if not managed by appropriate ligand concentration or solvent choice.

Key Reaction Features
  • Electrophile: 2-Iodo-7-methoxybenzo[d]thiazole (Activated heteroaryl halide).

  • Nucleophile: Terminal Alkynes (Aryl, Alkyl, or Silyl-protected).

  • Catalytic System: Pd(II)/Cu(I) synergistic catalysis.

  • Primary Challenge: Controlling homocoupling (Glaser) of the alkyne and preventing N-coordination inhibition.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the electronic environment of the substrate.

Substrate Reactivity (The "Why")

The C2 position of benzothiazole is electron-deficient (similar to the C2 of pyridine) due to the inductive withdrawal of the adjacent nitrogen and sulfur atoms.

  • Oxidative Addition: The C-I bond is weak and polarized. Oxidative addition of Pd(0) is rapid, often occurring at room temperature.

  • 7-Methoxy Effect: The methoxy group at C7 is an Electron Donating Group (EDG). Through resonance, it increases electron density in the benzene ring. While this slightly increases the energy barrier for oxidative addition compared to a nitro-substituted analog, the C2-I bond remains sufficiently labile for mild coupling conditions.

  • Catalyst Poisoning: The basic nitrogen (N3) can displace labile ligands (like PPh3) on the Pd center. Using a bidentate ligand or an excess of monodentate phosphine prevents this "catalyst arrest."

The Catalytic Cycle

The reaction proceeds via two interconnected cycles:

  • Palladium Cycle: Oxidative addition of the heteroaryl iodide, transmetallation with the copper acetylide, and reductive elimination to form the product.

  • Copper Cycle: Activation of the terminal alkyne via deprotonation (base-assisted) to form a Cu(I)-acetylide species, which is the active nucleophile.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.RoleCritical Attribute
2-Iodo-7-methoxybenzo[d]thiazole 1.0SubstrateDry, free of residual iodine.
Terminal Alkyne 1.2 - 1.5NucleophileExcess compensates for Glaser homocoupling.
Pd(PPh₃)₂Cl₂ 0.03 - 0.05CatalystRobust, air-stable precatalyst.
CuI 0.05 - 0.10Co-catalystMust be off-white/tan. Green/Blue = Oxidized (Bad).
Triethylamine (TEA) 3.0 - 5.0BaseActs as proton scavenger and co-solvent.
DMF or THF SolventSolventAnhydrous; degassed to prevent homocoupling.
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (promotes homocoupling) but tolerant of trace moisture if the iodide is reactive enough.

Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

  • Charge the flask with 2-Iodo-7-methoxybenzo[d]thiazole (1.0 mmol, 291 mg) and Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol).

  • Critical Step: Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times). This removes adsorbed oxygen from the solid surface.

  • Add Anhydrous DMF (5.0 mL) via syringe. Stir until solids are mostly dissolved.

  • Add Triethylamine (TEA) (0.5 mL, ~3.5 mmol) via syringe.

Step 2: Activation and Initiation
  • Add the Terminal Alkyne (1.2 mmol) via syringe.

  • Catalyst Activation: Add CuI (10 mg, 0.05 mmol) last .

    • Note: Adding CuI last prevents the formation of copper acetylides before the Pd cycle is ready, reducing side reactions.

  • The solution typically turns dark yellow or brown upon CuI addition.

Step 3: Reaction Monitoring[1]
  • Stir the reaction at Room Temperature (25 °C) for 1 hour.

  • Check progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting iodide (Rf ~0.6) should disappear; a fluorescent blue/green spot (product) will appear.

  • Optimization: If conversion is <50% after 2 hours, heat to 50 °C . Do not exceed 80 °C to avoid polymerization of the alkyne.

Step 4: Workup & Purification[1]
  • Dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Wash the organic layer with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Note: Benzothiazoles often streak on silica; adding 1% Et₃N to the eluent can sharpen bands.

Visualization of Workflows

Catalytic Mechanism (Benzothiazole Specific)

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for C2-I) Pd0->OxAdd + 2-Iodo-7-methoxy... PdII_Ar Pd(II)(Ar)(I)L2 Intermediate A OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alkynyl)L2 Intermediate B TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 - Product CuI CuI (Pre-cat) Cu_Alk Cu-Acetylide (Nucleophile) CuI->Cu_Alk + Alkyne + Base (TEA) Cu_Alk->TransMet Enters Pd Cycle Side Glaser Homocoupling (O2 Dependent) Cu_Alk->Side If O2 present

Caption: Synergistic Pd/Cu catalytic cycles. Note the convergence at the Transmetallation step, critical for product formation.

Experimental Workflow

Workflow Start Start: Dry Glassware Solvent Degas DMF (Ar Sparge) Start->Solvent Mix Mix: Substrate + Pd Cat + Base Solvent->Mix AddCu Add CuI (Last) Mix->AddCu React Stir 25°C - 50°C (1-4 Hours) AddCu->React Check TLC Monitoring React->Check Check->React Incomplete Workup Aq. Workup (EtOAc/H2O) Check->Workup Complete Pure Column Chromatography (Yield) Workup->Pure

Caption: Step-by-step experimental workflow emphasizing the critical "Add CuI Last" step to minimize side reactions.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisRemediation
Reaction turns black immediately Pd precipitation (Pd black).Ligand insufficiency. Add 10 mol% PPh₃ or switch to PdCl₂(dppf).
Starting material remains Catalyst poisoning by N3.Increase Temperature to 60°C; Switch base to inorganic (Cs₂CO₃) to reduce coordination competition.
Homocoupling (Di-alkyne) major product Oxygen contamination.Rigorous degassing (Freeze-Pump-Thaw); Slow addition of alkyne via syringe pump.
Low Yield Product hydrolysis.Ensure DMF is anhydrous. Avoid aqueous bases.
Copper-Free Variant (Green Chemistry)

If the alkyne is sensitive or copper contamination is a concern for biological assays:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Base: Pyrrolidine or Piperidine (2 equiv).

  • Solvent: Water/Acetone (1:1) or neat amine.

  • Condition: 60 °C, 4 hours.

  • Mechanism:[2][3][4][5] Relies on the "amine-mediated" mechanism where the amine coordinates to the Pd-oxidative complex, facilitating deprotonation without Copper.

Safety & Handling

  • 2-Iodo-7-methoxybenzo[d]thiazole: Treat as a potential sensitizer. Avoid inhalation.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in specific heavy metal containers.

  • Alkynes: Low molecular weight alkynes are flammable.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Mathis, C. A., et al. (2003). "Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents". Journal of Medicinal Chemistry, 46(13), 2740–2754. Link(Validates the benzothiazole scaffold utility and general coupling reactivity).

  • Organic Chemistry Portal. "Sonogashira Coupling". Link(General reference for reaction conditions).

Sources

synthesis of bioactive molecules from 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Scaffolds from 2-Iodo-7-methoxybenzo[d]thiazole

Executive Summary: The "Privileged" 7-Methoxy Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 6-substituted variants (e.g., Riluzole, Pittsburg Compound B) are well-documented, the 7-methoxybenzo[d]thiazole isomer represents a critical area for Structure-Activity Relationship (SAR) exploration.

The 7-methoxy group serves two strategic functions:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing electron density on the thiazole ring without the steric occlusion often seen at the 4- or 5-positions.

  • Metabolic & Synthetic Handle: It blocks the 7-position from metabolic oxidation and serves as a masked phenol. Post-coupling demethylation allows for the introduction of solubilizing groups or radiolabels (e.g.,

    
    C or 
    
    
    
    F for PET imaging).

This guide details the divergence of 2-Iodo-7-methoxybenzo[d]thiazole (1) into three distinct bioactive classes via Palladium-catalyzed cross-coupling.

Strategic Workflow: The Divergent Synthesis Hub

The 2-iodo moiety is the "warhead" of this scaffold. Unlike the 2-chloro analog, the C-I bond is sufficiently weak to undergo oxidative addition with Palladium(0) under mild conditions, preserving the sensitive 7-methoxy ether linkage.

G Start 2-Iodo-7-methoxy- benzo[d]thiazole (1) Rxn1 Suzuki-Miyaura (Ar-B(OH)2) Start->Rxn1 Rxn2 Sonogashira (Terminal Alkyne) Start->Rxn2 Rxn3 Buchwald-Hartwig (Amines) Start->Rxn3 Prod1 2-Aryl Derivatives (Kinase Inhibitors) Rxn1->Prod1 Prod2 Alkynyl Linkers (Molecular Probes) Rxn2->Prod2 Prod3 2-Amino Derivatives (Neuroprotective Agents) Rxn3->Prod3

Figure 1: Divergent synthesis pathways from the 2-iodo core. The high reactivity of the C-I bond enables modular access to three distinct chemical spaces.

Detailed Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target Application: Synthesis of Biaryl Kinase Inhibitors.

Rationale: The Suzuki coupling is preferred for building 2-aryl libraries due to the stability of boronic acids and the tolerance of the 7-OMe group to aqueous base conditions.

Reagents:

  • Substrate: 2-Iodo-7-methoxybenzo[d]thiazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for resistance to chelation by the benzothiazole nitrogen.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor by TLC; the starting iodide R_f ≈ 0.6 in 20% EtOAc/Hex, product usually lower/fluorescent).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0→30% EtOAc in Hexanes).

Validation:

  • ¹H NMR: Disappearance of the boronic acid -OH protons. Appearance of new aromatic signals.[2]

  • LC-MS: Confirm mass [M+H]⁺. Absence of M+126 (homocoupled iodide) or M-I (dehalogenated core).

Protocol B: C-C(sp) Bond Formation (Sonogashira Coupling)

Target Application: Rigid Linkers for Amyloid Imaging Agents.

Rationale: Alkynyl-benzothiazoles mimic the planar structure of Thioflavin-T, essential for intercalating into beta-amyloid sheets.

Reagents:

  • Substrate: 2-Iodo-7-methoxybenzo[d]thiazole (1.0 equiv)

  • Alkyne: Phenylacetylene derivative (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%) — Essential for activating the terminal alkyne.

  • Base/Solvent: Triethylamine (TEA) / THF (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve substrate and catalyst in dry THF/TEA under Argon.

  • Addition: Add CuI last. Note: The solution often turns dark upon CuI addition due to active complex formation.

  • Reaction: Add the alkyne dropwise. Stir at Room Temperature for 12 hours. (Heating >50°C may cause alkyne polymerization).

  • Scavenging: If copper residues persist (green tint in organic layer), wash with 10% NH₄OH solution to sequester Cu ions.

  • Purification: Recrystallization from EtOH is often sufficient for rigid, planar products.

Protocol C: C-N Bond Formation (Buchwald-Hartwig Amination)

Target Application: 2-Aminobenzothiazoles (Riluzole Analogs).

Rationale: Nucleophilic aromatic substitution (SNAr) is sluggish on electron-rich 7-methoxy rings. Buchwald-Hartwig provides a mild, catalytic alternative.

Reagents:

  • Substrate: 2-Iodo-7-methoxybenzo[d]thiazole (1.0 equiv)

  • Amine: Morpholine or substituted aniline (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) — Wide bite angle favors reductive elimination of the C-N bond.

  • Base: NaOtBu (1.5 equiv) — Strong base required for amine deprotonation.

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: Stir Pd₂(dba)₃ and Xantphos in Toluene for 10 mins under Argon to form the active L₂Pd(0) species.

  • Substrate Addition: Add the iodide, amine, and NaOtBu.

  • Reaction: Heat to 100°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black and inorganic salts.

  • Purification: Flash chromatography (DCM/MeOH gradients are often required due to polarity).

Data Summary & Comparison

ProtocolReaction TypeKey CatalystTempYield (Typical)Critical Constraint
A SuzukiPd(dppf)Cl₂90°C85-95%Base sensitivity of boronic acids
B SonogashiraPdCl₂(PPh₃)₂/CuIRT70-85%O₂ exclusion (Glaser coupling side-rxn)
C BuchwaldPd₂(dba)₃/Xantphos100°C60-80%Steric bulk of amine

Advanced Workflow: Downstream Radiotracer Synthesis

For drug developers working in PET imaging (Alzheimer's research), the 7-methoxy group is a precursor to the 7-hydroxy ("masked phenol") intermediate.

Demethylation Protocol:

  • Dissolve the coupled product in DCM at -78°C.

  • Add BBr₃ (3.0 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with MeOH.

Application: The resulting phenol can be re-alkylated with [


C]CH₃I or [

F]fluoroalkyl chains to generate PET radioligands with high specific activity.

Workup Step1 Coupled 7-OMe Product Step2 Demethylation (BBr3, DCM, -78°C) Step1->Step2 Step3 7-OH Intermediate (Phenol) Step2->Step3 Hydrolysis Step4 Radiolabeling ([11C]CH3I or [18F]R-X) Step3->Step4 Alkylation Final PET Imaging Agent Step4->Final

Figure 2: Conversion of the 7-methoxy scaffold into PET imaging agents via demethylation and radiolabeling.

References

  • Synthesis of 2-substituted benzothiazoles

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[3][4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[5]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Sonogashira Coupling & Imaging Agents

    • Title: Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques.
    • Source: PubMed.
    • URL:[Link][6]

  • Buchwald-Hartwig Amination

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Conditions.
    • Source: Organic Chemistry Portal.[7][8]

    • URL:[Link]

  • Amyloid Imaging Context

    • Title: Dibenzothiazoles as novel amyloid-imaging agents.[9]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Application Notes and Protocols for 2-Iodo-7-methoxybenzo[d]thiazole in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for the development of next-generation technologies. Among the vast array of heterocyclic scaffolds, the benzothiazole core has emerged as a privileged structure, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] This document provides detailed application notes and protocols for a particularly promising, yet underexplored, derivative: 2-Iodo-7-methoxybenzo[d]thiazole .

The strategic placement of the iodo and methoxy functional groups on the benzothiazole framework imparts a unique combination of reactivity and tunable electronic characteristics. The highly reactive carbon-iodine bond at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3] Concurrently, the electron-donating methoxy group at the 7-position allows for the fine-tuning of the molecule's frontier molecular orbitals, influencing its photophysical properties and solid-state packing.[4]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the unique attributes of 2-Iodo-7-methoxybenzo[d]thiazole in the synthesis of advanced functional materials. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-Iodo-7-methoxybenzo[d]thiazole is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆INOSAb initio calculation
Molecular Weight 291.11 g/mol Ab initio calculation
Appearance Off-white to pale yellow solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., THF, DMF, Toluene)Inferred from related compounds

Handling and Storage: 2-Iodo-7-methoxybenzo[d]thiazole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Core Applications in Materials Synthesis

The primary utility of 2-Iodo-7-methoxybenzo[d]thiazole in materials science lies in its role as a versatile building block for the synthesis of larger, conjugated systems with tailored optoelectronic properties. The 2-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.

Conceptual Workflow for Materials Synthesis

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Functional Materials start 2-Iodo-7-methoxybenzo[d]thiazole suzuki Suzuki-Miyaura Coupling (with boronic acids/esters) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (with terminal alkynes) start->sonogashira Pd/Cu catalyst, base oled OLED Materials (Luminescent polymers, small molecules) suzuki->oled opv OPV Materials (Donor-acceptor polymers) suzuki->opv sonogashira->oled sensor Fluorescent Sensors (Chelating agents) sonogashira->sensor

Caption: Synthetic pathways from 2-Iodo-7-methoxybenzo[d]thiazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 2-Iodo-7-methoxybenzo[d]thiazole.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-7-methoxybenzo[d]thiazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Iodo-7-methoxybenzo[d]thiazole with an arylboronic acid. This reaction is fundamental for the synthesis of conjugated small molecules and polymers for organic electronics.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and preventing side reactions. The use of a base is necessary to facilitate the transmetalation step in the catalytic cycle.

Materials:

  • 2-Iodo-7-methoxybenzo[d]thiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Iodo-7-methoxybenzo[d]thiazole, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Interpretation: Successful coupling will be confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-7-methoxybenzo[d]thiazoles

This protocol details the Sonogashira coupling of 2-Iodo-7-methoxybenzo[d]thiazole with a terminal alkyne. This reaction is instrumental in creating extended π-conjugated systems and can be used to synthesize materials for OLEDs and fluorescent sensors.[6]

Rationale: The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond.[7] It is typically co-catalyzed by palladium and copper(I) salts. The amine base serves both to deprotonate the terminal alkyne and as a solvent.

Materials:

  • 2-Iodo-7-methoxybenzo[d]thiazole

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF or Toluene, optional)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-7-methoxybenzo[d]thiazole, the palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add the anhydrous solvent (if used), followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Self-Validation: The reaction can be considered successful if the characteristic alkyne C-H stretch in the IR spectrum of the starting material is absent in the product, and NMR and mass spectrometry confirm the formation of the desired coupled product.

Proposed Synthetic Route for 2-Iodo-7-methoxybenzo[d]thiazole

While not commercially available, a plausible synthetic route for 2-Iodo-7-methoxybenzo[d]thiazole can be derived from established methods for the synthesis of substituted benzothiazoles.[8][9]

G cluster_synthesis Proposed Synthesis start 3-Methoxy-aniline step1 Thiocyanation start->step1 KSCN, Br₂, AcOH intermediate1 2-Amino-6-methoxy- benzenethiol step1->intermediate1 step2 Sandmeyer-type Reaction intermediate1->step2 1. NaNO₂, H₂SO₄ 2. KI product 2-Iodo-7-methoxy- benzo[d]thiazole step2->product

Caption: A plausible synthetic route to 2-Iodo-7-methoxybenzo[d]thiazole.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in cross-coupling Inactive catalystUse freshly opened or purified catalyst. Consider using a more active pre-catalyst.
Inefficient baseFor Suzuki coupling, try a stronger base like Cs₂CO₃. Ensure the base is anhydrous.
Steric hindranceIncrease reaction temperature and/or time. Use a less bulky phosphine ligand.
Formation of side products Homocoupling of the boronic acidAdd the boronic acid slowly to the reaction mixture.
Dehalogenation of the starting materialUse a milder base and lower reaction temperature.

Conclusion and Future Outlook

2-Iodo-7-methoxybenzo[d]thiazole is a promising and versatile building block for the synthesis of a wide range of functional organic materials. Its strategic functionalization allows for the facile construction of complex molecular architectures with tunable electronic and photophysical properties. The protocols detailed in this document provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices and sensors. Further research into the synthesis of novel polymers and dendrimers based on this scaffold is warranted and expected to yield materials with exciting new properties and applications.

References

  • C-S cross-coupling reaction using 2-bromobenzothiazole as substrate and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications | 11 | - Taylor & Francis eBooks. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions | ACS Omega - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Or - KAUST Repository. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, properties, and application of new benzothiazole-based sensitisers in polymer chemistry | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode | MRS Online Proceedings Library (OPL) | Cambridge Core. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved February 3, 2026, from [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Organic Optoelectronic Materials: Mechanisms and Applications | Chemical Reviews. (n.d.). Retrieved February 3, 2026, from [Link]

  • Tuning the linear optical properties and two-photon absorption on the cinnamylideneacetophenone derivatives: The effect of methoxy group by a experimental and theoretical point of view | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Novel preparation of 2,1-benzothiazine derivatives from sulfonamides with [hydroxy(tosyloxy)iodo]arenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (n.d.). Retrieved February 3, 2026, from [Link]

  • Metallic Ion Sensing with a Benzothiazole-Based Fluorimetric Chemosensor - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Optoelectronic materials as emerging photocatalysts: opportunities in sustainable organic synthesis - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Organic Light Emitting Diodes: Devices and applications - Journal of Materials and Environmental Science. (n.d.). Retrieved February 3, 2026, from [Link]

  • El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodo-7-methoxybenzo[d]thiazole by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Iodo-7-methoxybenzo[d]thiazole using chromatography. It offers in-depth technical advice, troubleshooting guides, and frequently asked questions to address specific challenges encountered during the purification process.

Core Principles for Chromatographic Purification

The successful purification of 2-Iodo-7-methoxybenzo[d]thiazole by chromatography hinges on a solid understanding of the interplay between the compound's structure, the stationary phase, and the mobile phase. The presence of the electron-withdrawing iodine atom and the electron-donating methoxy group on the benzothiazole core influences the molecule's polarity and its interactions with the stationary phase.

Stationary Phase Selection: The Primacy of Silica Gel

For the purification of many benzothiazole derivatives, silica gel is the most common and effective stationary phase.[1] Its acidic nature makes it suitable for separating compounds with moderate polarity. However, the stability of halogenated compounds on silica gel should be considered.[2] While there is no specific data on the stability of 2-Iodo-7-methoxybenzo[d]thiazole, it is prudent to perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting to check for degradation. In cases of suspected decomposition, neutral or basic alumina can be a viable alternative.

Mobile Phase Selection: A Balancing Act of Polarity

The choice of the mobile phase, or eluent, is critical for achieving good separation. A common and effective solvent system for the chromatography of benzothiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4] The optimal ratio of these solvents will depend on the specific impurities present in the crude product. The methoxy group on the benzothiazole ring increases the compound's polarity compared to the unsubstituted parent molecule, while the iodo group has a less pronounced effect on polarity.

Thin Layer Chromatography (TLC): Your Predictive Powerhouse

Before attempting column chromatography, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC).[1] TLC provides a rapid and inexpensive way to assess the separation of your target compound from impurities. The goal is to find a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4, with good separation from all other spots.

Step-by-Step Experimental Protocol for Flash Chromatography

This protocol provides a general guideline for the purification of 2-Iodo-7-methoxybenzo[d]thiazole. Optimization may be required based on the specific reaction outcome.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., start with 10% ethyl acetate in hexane).

    • Visualize the spots under UV light.

    • Adjust the solvent polarity to achieve the desired Rf value for the product.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Iodo-7-methoxybenzo[d]thiazole.

Troubleshooting Guide (Q&A Format)

Q: My compound is not moving from the baseline on the TLC plate. What should I do?

A: This indicates that the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, try moving from a 10% ethyl acetate/hexane mixture to 20% or 30%.

Q: I am observing streaking on my TLC plate. How can I resolve this?

A: Streaking can be caused by several factors:

  • Compound Overload: Try spotting a more dilute solution on the TLC plate.

  • Acidic/Basic Nature of the Compound: The benzothiazole nitrogen can sometimes interact strongly with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can often resolve this issue.

  • Incomplete Dissolution: Ensure your sample is fully dissolved before spotting.

Q: The separation between my product and an impurity is very poor. What are my options?

A:

  • Optimize the Solvent System: Try a different solvent system with a different selectivity. For example, if you are using hexane/ethyl acetate, consider trying a system with dichloromethane or toluene.

  • Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Consider a Different Stationary Phase: If optimization of the mobile phase is unsuccessful, consider using a different stationary phase like alumina.

Q: I have a low yield after column chromatography. What are the possible reasons?

A:

  • Compound Decomposition: Your compound may be unstable on silica gel. Perform a stability test on a TLC plate as mentioned earlier. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

  • Incomplete Elution: Ensure you have eluted the column with a sufficiently polar solvent to get all your compound off.

  • Mechanical Loss: Be careful during sample loading and fraction collection to avoid losing material.

Q: My product seems to be decomposing on the column. How can I prevent this?

A:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.

  • Use an Alternative Stationary Phase: Neutral or basic alumina is a good alternative for acid-sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q: I am struggling to separate regioisomers. What should I try?

A: The separation of regioisomers can be challenging. In the synthesis of substituted benzothiazoles, the formation of different isomers is a possibility.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) may be necessary.

  • Fine-Tuning the Mobile Phase: Small changes in the solvent composition can sometimes significantly impact the separation of isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system might be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of 2-Iodo-7-methoxybenzo[d]thiazole?

A: Based on the purification of similar methoxy-substituted benzothiazoles, a good starting point for TLC analysis would be a 10-20% ethyl acetate in hexane or petroleum ether mixture.

Q: What is the expected Rf value for 2-Iodo-7-methoxybenzo[d]thiazole?

A: The exact Rf value will depend on the specific solvent system used. However, for effective column chromatography, you should aim for an Rf value between 0.2 and 0.4 on a silica gel TLC plate.

Q: Is 2-Iodo-7-methoxybenzo[d]thiazole stable on silica gel?

A: While many benzothiazoles are stable on silica gel, iodo-substituted compounds can sometimes be sensitive. It is highly recommended to perform a preliminary stability test by spotting the crude material on a TLC plate, allowing it to stand for some time, and then developing it to check for any new spots that might indicate decomposition.

Q: What are the most common impurities I should look out for?

A: Common impurities can include unreacted starting materials, such as the corresponding aniline derivative, and potential side products from the synthesis. Depending on the synthetic route, these could include regioisomers or over-halogenated species.

Q: Can I use other chromatographic techniques for purification?

A: Yes. If flash column chromatography does not provide adequate separation, you can consider preparative TLC for small quantities or High-Performance Liquid Chromatography (HPLC) for more challenging separations.

Data Presentation and Visualization

Table 1: Recommended Solvent Systems for Chromatography of Benzothiazole Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
Methoxy-substituted benzothiazolesSilica GelPetroleum ether/Ethyl acetate (7:3)[7]
2-AlkylbenzothiazolesSilica GelEthyl acetate/Hexane (10%)[3][8]
General Benzothiazole DerivativesSilica GelIncreasing polarity gradient of hexane and ethyl acetate[1]
General Benzothiazole DerivativesSilica GelPetroleum ether/Ethyl acetate[4]

Chromatography Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Problem Encountered during Chromatography PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution LowYield Low Yield Start->LowYield Streaking Streaking on TLC Start->Streaking OptSolvent Optimize Solvent System PoorSep->OptSolvent Primary Action ChangeStationary Change Stationary Phase (e.g., Alumina) PoorSep->ChangeStationary LongerColumn Use a Longer Column PoorSep->LongerColumn NoElution->OptSolvent Increase Polarity LowYield->ChangeStationary CheckStability Check Compound Stability LowYield->CheckStability AddModifier Add Mobile Phase Modifier (e.g., Triethylamine) Streaking->AddModifier ReduceLoad Reduce Sample Load Streaking->ReduceLoad

Caption: A workflow diagram for troubleshooting common chromatography issues.

General Workflow for Chromatographic Purification

PurificationWorkflow Start Crude Product TLC TLC Analysis (Solvent System Optimization) Start->TLC ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution and Fraction Collection SampleLoad->Elution FractionAnalysis Fraction Analysis by TLC Elution->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation End Pure Product Evaporation->End

Caption: A general workflow for the purification of a compound by column chromatography.

References

  • ARKAT USA, Inc. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. [Link]

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • SciSpace. Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

  • SciSpace. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]

  • ResearchGate. Silica gel-assisted preparation of 2,4,7-trihalobenzo[ b ]thiophenes and 4,7-dihalobenzo[ b ]thiophenes | Request PDF. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • ResearchGate. Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. [Link]

  • Khon Kaen University. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]

  • ResearchGate. Synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents | Request PDF. [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Molecules. [Link]

Sources

Technical Support Center: Purification of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: #BZ-I-7-METHOXY-PURIFICATION Subject: Troubleshooting Impurities in 2-Iodo-7-methoxybenzo[d]thiazole Synthesis[1][2]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this molecule as a scaffold for amyloid-beta PET radiotracers (similar to Flutemetamol or PiB analogues) or as a cross-coupling intermediate.

The Core Problem: The conversion of 2-amino-7-methoxybenzo[d]thiazole to its 2-iodo counterpart via the Sandmeyer reaction is prone to three specific impurities that are difficult to separate due to structural similarity or solubility issues.

Target Molecule Profile:

  • Compound: 2-Iodo-7-methoxybenzo[d]thiazole[1][2]

  • Key Feature: The C(2)–I bond is weak and light-sensitive.[1][2]

  • Solubility: Low in water; Moderate in MeOH; High in DCM, THF, EtOAc.[2]

Diagnostic Guide: Identify Your Impurity

Before attempting purification, identify which impurity is plaguing your reaction based on Thin Layer Chromatography (TLC) and appearance.[2]

Impurity NameStructure DescriptionOriginTLC Behavior (Relative to Product)
Impurity A: The "Hydro" Species 7-methoxybenzo[d]thiazole (No Iodine)Protodeiodination: Radical reduction of the diazonium intermediate or the final product.[1][2]Very Close

.
Usually co-elutes or runs slightly lower than the product.[2]
Impurity B: The "Hydroxy" Species 7-methoxybenzo[d]thiazol-2(3H)-oneHydrolysis: Water attacking the diazonium salt instead of Iodine.[1][2]Much Lower

.
Significant tailing due to amide-like tautomer.[1][2]
Impurity C: The Starting Material 2-amino-7-methoxybenzo[d]thiazoleIncomplete Reaction: Failed diazotization.[1][2]Baseline/Streak. Basic amine interacts strongly with silica.[1][2]
Impurity D: The Homocouple 2,2'-bis(7-methoxybenzo[d]thiazole)Dimerization: Aryl radical recombination.[1][2]Lower

.
Distinct fluorescent spot.
Troubleshooting FAQs
Q1: I have a persistent spot running just below my product that I cannot separate by column chromatography. What is it?

Diagnosis: This is likely Impurity A (The Hydro Species) .[1][2] The Science: The polarity difference between the C–I bond and the C–H bond in this scaffold is negligible on silica gel. Standard flash chromatography is often ineffective.[1][2] The Fix:

  • Switch to Recrystallization: The crystal lattice energy of the planar "Hydro" species differs from the bulky "Iodo" species.[2]

    • Solvent System: Dissolve crude mixture in hot Ethanol or Acetonitrile.[1][2] Cool slowly to 4°C. The 2-iodo product typically crystallizes out, while the "Hydro" impurity remains in the mother liquor.

  • Prevent it upstream: This impurity forms via radical abstraction of hydrogen from the solvent (often THF or Acetone).[2]

    • Protocol Adjustment: Switch your Sandmeyer solvent to Acetonitrile (MeCN) or DMSO , which are less prone to Hydrogen Atom Transfer (HAT) than THF.[1][2]

Q2: My reaction mixture turned dark brown/purple, and the yield is low. Why?

Diagnosis: Iodine Liberation (Homolysis). The Science: The C(2)–I bond in benzothiazoles is weaker than in phenyl iodides.[2] Light or excess heat causes homolytic cleavage, releasing


 (purple) and creating radical species that lead to oligomers.[2]
The Fix: 
  • The "Copper Trick": Wash your organic layer with 5% aqueous Sodium Thiosulfate (

    
    ) during workup.[1][2] This reduces 
    
    
    
    back to water-soluble Iodide (
    
    
    ), restoring the yellow/orange color.[1][2]
  • Darkness: Wrap your reaction flask and column in aluminum foil.

  • Temperature Control: Never heat the diazotization step above 60°C.

Q3: How do I completely remove the unreacted starting amine?

Diagnosis: Impurity C (Starting Material). The Science: The 2-amino group is basic.[1][2] The 2-iodo product is not.[1][2] The Fix:

  • Chemical Wash: Before chromatography, dissolve your crude solid in Ethyl Acetate.[2] Wash 2x with 1M HCl .[1][2]

    • Mechanism:[1][3][4][5][6][7][8][9] The HCl protonates the amine (

      
      ), forcing it into the aqueous layer.[1] The 2-iodo product remains in the organic layer.[1][2]
      
    • Caution: Do not use concentrated acid or prolonged exposure, as this can hydrolyze the methoxy ether.[2]

Visualization: Reaction Pathways & Impurity Logic

The following diagram illustrates the critical decision points where impurities are generated and how to diverge from them.

G cluster_purification Purification Logic Start Starting Material (2-Amino-7-methoxy...) Diazonium Diazonium Intermediate [Ar-N2]+ Start->Diazonium Diazotization (Nitrite source) Product TARGET PRODUCT 2-Iodo-7-methoxy... Diazonium->Product Iodination (I2 or KI, Anhydrous) Impurity_Hydro IMPURITY A (Hydro) Protodeiodination Diazonium->Impurity_Hydro H-Abstraction (Solvent Radical) Impurity_Hydroxy IMPURITY B (Hydroxy) Hydrolysis (C=O tautomer) Diazonium->Impurity_Hydroxy Water present (Nucleophilic Attack) Product->Impurity_Hydro Light/Heat (C-I Homolysis) Method_Acid 1M HCl Wash Method_Cryst Recrystallization (EtOH)

Caption: Figure 1. Mechanistic pathways for the formation of 2-iodo-7-methoxybenzo[d]thiazole and its primary impurities (Hydro and Hydroxy species).

Optimized Protocol: The "Anhydrous" Sandmeyer

To minimize the "Hydroxy" impurity (caused by water), use this modified organic-phase Sandmeyer protocol instead of the traditional aqueous


 method.[1]

Reagents:

  • Substrate: 2-Amino-7-methoxybenzo[d]thiazole[1][2]

  • Diazotizing Agent: tert-Butyl Nitrite (

    
    -BuONO) or Isoamyl Nitrite[1][2]
    
  • Iodine Source: Diiodomethane (

    
    ) or Iodine (
    
    
    
    )[1][2]
  • Solvent: Anhydrous Acetonitrile (MeCN)[1][2]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous MeCN.

  • Iodine Addition: Add Diiodomethane (3.0 eq) or

    
     (1.5 eq).[1][2] Stir for 10 mins.
    
  • Diazotization (The Critical Step): Add

    
    -BuONO (1.5 eq) dropwise at 0°C .[1][2]
    
    • Why? The organic nitrite generates the diazonium salt in situ without introducing water, preventing the formation of the benzothiazolone (Impurity B).

  • Heating: Slowly warm to 60°C (do not exceed) for 1 hour. Gas evolution (

    
    ) will be observed.[1][2]
    
  • Quench: Cool to RT. Pour into saturated aqueous

    
     (removes excess Iodine).[1][2]
    
  • Extraction: Extract with EtOAc. Wash organic layer with 1M HCl (removes unreacted amine).[1][2]

  • Purification: Dry over

    
    , concentrate, and recrystallize from hot Ethanol.
    
References & Authority
  • Benzothiazole Synthesis & Sandmeyer Mechanisms:

    • Source: The mechanism of protodeiodination (Impurity A) via radical pathways in benzothiazoles is detailed in J. Chem. Soc., Perkin Trans.[2] 2.

    • Citation: De Rosa, M. et al. "Reductive dehalogenation of 2-iodobenzothiazole with alkanethiols."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1990.

  • Purification of 2-Aminobenzothiazole Derivatives:

    • Source: General properties and solubility data for methoxy-substituted benzothiazoles.

    • Citation: National Toxicology Program (NTP).[1][2] "2-Amino-6-methoxybenzothiazole Chemical Properties." PubChem Database.[1][2]

  • Organic Nitrite Sandmeyer (Doyle-Kierle Modification):

    • Source: The use of alkyl nitrites and diiodomethane to suppress hydrolysis byproducts.[2]

    • Citation: Nair, V. & Richardson, S. G. "Modification of the Sandmeyer Reaction." Journal of Organic Chemistry, 1980.[2] (Foundational methodology for non-aqueous Sandmeyer).

  • Synthesis of Amyloid Tracers (Contextual Application):

    • Source: Synthesis of 2-iodo derivatives for radiolabeling.[1][2]

    • Citation: Serdons, K. et al. "Synthesis of 18F-labelled 2-phenylbenzothiazoles as amyloid imaging agents."[1][2] Bioorganic & Medicinal Chemistry Letters, 2009.[2]

Disclaimer: This guide is for research purposes only. 2-iodo-7-methoxybenzo[d]thiazole is a chemical intermediate and should be handled with appropriate PPE, including gloves and eye protection, in a fume hood.[1]

Sources

optimizing base and solvent for 2-Iodo-7-methoxybenzo[d]thiazole cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers optimizing the cross-coupling of 2-Iodo-7-methoxybenzo[d]thiazole . It prioritizes mechanistic understanding over rote recipes, addressing the specific stability and reactivity challenges of the benzothiazole core.

Status: Active Subject: Optimization of Base and Solvent Systems Applicable Reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Target Substrate: 2-Iodo-7-methoxybenzo[d]thiazole (1 )

Substrate Profile & Reactivity Analysis[1]

User Question: What makes the 7-methoxy-2-iodo analog different from standard aryl iodides?

Senior Scientist Response: You are dealing with a "Goldilocks" electrophile. The 2-iodo position on the benzothiazole ring is highly activated toward oxidative addition due to the electron-deficient heterocycle. However, this activation comes with a cost: chemical instability .[1]

  • The "S-N" Switch: The C2 position is flanked by sulfur and nitrogen.[1] Strong nucleophiles (like hydroxide or alkoxide bases) can attack C2, leading to ring-opening (scission) to form 2-amino-3-methoxythiophenol derivatives, effectively destroying your starting material before coupling occurs [1].

  • The 7-Methoxy Effect: The methoxy group at C7 (adjacent to the sulfur bridgehead) is an Electron Donating Group (EDG). While it slightly deactivates the C2-I bond toward oxidative addition compared to the unsubstituted parent, its primary impact is solubility and steric/electronic shielding of the sulfur, potentially altering catalyst coordination.

  • The Iodine Lability: The C-I bond is weak.[1] While good for catalysis, it is prone to hydrodehalogenation (replacement of I with H) if the catalytic cycle stalls or if a hydride source (like an alcohol solvent) is present [2].

Module 1: Solvent Optimization

User Question: Dioxane is standard, but my yields are inconsistent. What solvent system should I use?

Senior Scientist Response: For this substrate, solvent choice is a trade-off between solubility and catalyst longevity .[1]

Solvent SystemPolarityRecommendationTechnical Rationale
1,4-Dioxane ModerateStandard Start Good solubility for organic substrates.[1] However, it can stabilize Pd-black formation if the reaction stalls. Warning: Commercial dioxane often contains peroxides which oxidize phosphine ligands.[1]
THF / 2-MeTHF ModerateHigh Performance 2-MeTHF is superior due to higher boiling point (80°C vs 66°C) and better phase separation in aqueous workups.[1] Excellent for Suzuki couplings.[1][2]
DMF / DMA HighFor Difficult Cases Essential if your coupling partner (e.g., boronic acid) is insoluble. Risk:[3] High polarity accelerates base-mediated ring opening.[1] Use anhydrously if possible.[1][3]
Toluene LowBuchwald Specific Best for Buchwald-Hartwig aminations to prevent hydrodehalogenation.[1] often requires a phase transfer catalyst (e.g., TBAB) if using inorganic bases.

Troubleshooting Tip: If you observe protodehalogenation (formation of 7-methoxybenzo[d]thiazole), switch from alcoholic solvents or wet dioxane to anhydrous Toluene or DMF . Alcohols act as hydride sources in the presence of Pd.

Module 2: Base Selection Matrix

User Question: I'm seeing a lot of side products. Is my base too strong?

Senior Scientist Response: Yes, this is the most common failure mode for benzothiazoles. The C2 position is susceptible to Nucleophilic Aromatic Substitution (


) by the base itself.
The "Safe Base" Hierarchy
  • Cesium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  The Gold Standard  for this substrate.
    
    • Why: It has high solubility in organic solvents (unlike ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) allowing for milder reaction temperatures. It is basic enough to activate boronic acids but less nucleophilic than alkoxides [3].[1]
      
  • Potassium Phosphate (

    
    ): 
    
    • Use Case: Anhydrous Suzuki couplings.[1] The steric bulk of the phosphate anion reduces its nucleophilicity at the C2 carbon while maintaining high basicity for transmetallation.

  • Sodium t-Butoxide (

    
    ): 
    
    • Warning:AVOID unless strictly necessary (e.g., Buchwald). It frequently attacks the benzothiazole ring.[1] If you must use it, lower the temperature and use a bulky ligand (e.g., BrettPhos) to speed up reductive elimination over side reactions.

  • Triethylamine (

    
    ): 
    
    • Use Case: Sonogashira couplings.[1][2][4][5][6][7] Weak base, very safe for the ring, but requires Copper co-catalysis which can induce homocoupling.

Visual Troubleshooting Guide

User Question: How do I systematically debug low yields?

Senior Scientist Response: Follow this logic flow to diagnose the root cause based on your crude NMR/LCMS data.

OptimizationLogic Start Analyze Crude Mixture (LCMS/NMR) Result What is the major impurity? Start->Result SM_Left Starting Material (SM) Remains Result->SM_Left Conversion < 50% Dehalo Des-Iodo Product (SM-H) Result->Dehalo Mass = SM - 126 RingOpen Thiophenol / Ring Open Result->RingOpen Complex/Polar Baseline Homo Homocoupling (R-R) Result->Homo Dimer found Sol_SM 1. Switch to Pd-G3/G4 precatalysts 2. Change Solvent to DMF (Solubility) 3. Increase Temp SM_Left->Sol_SM Sol_Dehalo 1. Remove Alcohol/Water 2. Switch to Toluene 3. Increase Catalyst Loading Dehalo->Sol_Dehalo Sol_Ring 1. Switch Base to Cs2CO3 or K3PO4 2. Use Anhydrous Conditions 3. Lower Temp RingOpen->Sol_Ring Sol_Homo 1. Degas Solvent (Freeze-Pump-Thaw) 2. Reduce Oxidant/Copper Homo->Sol_Homo

Caption: Decision tree for diagnosing reaction failures based on crude product analysis.

Standardized Optimization Protocol (Suzuki-Miyaura)

Objective: Cross-coupling of 1 with Aryl Boronic Acid.

Reagents:

  • Substrate: 2-Iodo-7-methoxybenzo[d]thiazole (1.0 equiv)[1]

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Robust, resists oxidation.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (9:1 ratio) - Degassed.

Procedure:

  • Charge Solids: Add substrate, boronic acid, base, and Pd catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Do not exceed 100°C initially to prevent ring degradation.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Why this works: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 provides sufficient basicity without high nucleophilicity. The Pd(dppf) ligand has a large bite angle, stabilizing the Pd center during the oxidative addition of the bulky benzothiazole [4].

FAQs

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for pushing the reaction to completion quickly (10-30 mins), which kinetically favors the coupling over the slower ring-opening degradation. However, ensure your vessel is rated for the pressure generated by dioxane/water at 120°C [5].

Q: My product co-elutes with the starting material. How do I purify? A: The 7-methoxy group adds lipophilicity.[1] If separation is difficult, try converting the residual aryl iodide into a more polar species by adding a "scavenger" step (e.g., adding a small amount of morpholine and heating) to shift the impurity's Rf, or switch to a C18 reverse-phase column.

Q: Is the 7-methoxy group stable to


 demethylation post-coupling? 
A:  Generally, yes. However, the thiazole nitrogen can coordinate with Lewis acids like 

, requiring a large excess of the reagent. Quench carefully to avoid hydrolyzing the thiazole ring during the acidic workup.
References
  • Reaction Mechanism & Stability: Photochemistry of 2-Iodobenzothiazole and Iodine-Triggered 2-Isocyanophenylthiyl Radical Cyclization. J. Org.[1][7] Chem. 2023.[1][3][6] Link (Discusses ring scission pathways).[1]

  • Solvent Effects: Effects of Solvent Polarity in the Sonogashira Coupling. LUCP. Link

  • Base Optimization: Optimization of solvents and bases in Suzuki-Miyaura cross-coupling. ResearchGate. Link

  • Catalyst Selection: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PMC. Link

  • Microwave Assistance: Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles. ResearchGate. Link

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst poisoning when using 2-Iodo-7-methoxybenzo[d]thiazole in cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and find a robust, scientifically-grounded solution.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-Iodo-7-methoxybenzo[d]thiazole is sluggish, stalls prematurely, or fails completely. What are the most likely causes related to catalyst poisoning?

A1: Stalled or failed reactions involving 2-Iodo-7-methoxybenzo[d]thiazole are frequently linked to the deactivation of the palladium catalyst. The primary culprits are the substrate itself and potential impurities.

  • Inherent Substrate-Induced Poisoning: The benzothiazole core contains two heteroatoms, nitrogen and sulfur, which can act as poisons for palladium catalysts.[1] The lone pair electrons on the sulfur atom can strongly coordinate to the electron-deficient palladium center, forming a stable, off-cycle complex that is catalytically inactive.[2] This is a common issue with sulfur-containing heterocycles, which are known poisons for many transition metal catalysts.[3][4]

  • Iodide Inhibition: While the carbon-iodine bond is highly reactive and ideal for rapid oxidative addition to the Pd(0) center, an excess of iodide ions in the reaction mixture can be detrimental. Iodide can coordinate to the palladium catalyst to form inactive or less active species, such as stable iodide-bridged palladium dimers, which can slow or halt the catalytic cycle.[5][6]

  • Impurity-Driven Poisoning: Your starting material may contain trace impurities from its synthesis that are potent catalyst poisons. Common culprits include unreacted starting materials like 2-aminothiophenols or residual coupling reagents.[7]

  • Byproduct Inhibition: In some cases, side products generated during the reaction can poison the catalyst. For instance, if a protecting group is cleaved under the reaction conditions, the resulting byproduct could interfere with the catalytic system.[8]

G A Reaction Stalled / Low Conversion B Step 1: Analyze Substrate Purity (NMR, LC-MS) A->B C Is Substrate >98% Pure? B->C D Purify Substrate (See Protocol 1) C->D No E Step 2: Optimize Catalyst System C->E Yes D->E F Screen Ligands & Bases (See Protocol 2) E->F G Consider Pd Precatalyst (e.g., G3/G4 Buchwald) E->G H Step 3: Adjust Reaction Conditions F->H G->H I Increase Temperature H->I J Vary Solvent / Concentration H->J K Successful Reaction I->K J->K

Caption: A workflow for diagnosing catalyst poisoning.

Q2: How do I select the optimal ligand and base to counteract catalyst poisoning when working with 2-Iodo-7-methoxybenzo[d]thiazole?

A2: Your choice of ligand and base is the most powerful tool to mitigate catalyst poisoning. The strategy is to accelerate the desired catalytic steps (especially reductive elimination) so they kinetically outcompete the off-cycle deactivation pathways.

  • Ligand Selection: The key is to use ligands that are both bulky and electron-rich.

    • Bulky Ligands: Steric hindrance around the palladium center can physically block the approach of the benzothiazole's sulfur atom, preventing inhibitory coordination.

    • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which promotes the rate-limiting reductive elimination step.[9] A faster reductive elimination means the catalyst is regenerated more quickly, spending less time in a state vulnerable to poisoning.

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle and its strength can influence reaction outcomes.[10]

    • Strong, Non-Nucleophilic Bases: For reactions like Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine.

    • Weaker Bases for Sensitive Substrates: For Suzuki couplings, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are common. The choice can affect the stability of the boronic acid and the catalyst.

Reaction TypeRecommended LigandsRationaleRecommended BasesRationale
Suzuki-Miyaura Coupling SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphines that promote fast oxidative addition and reductive elimination.K₂CO₃, K₃PO₄, Cs₂CO₃Effective bases that minimize boronic acid decomposition while promoting transmetalation.
Buchwald-Hartwig Amination BrettPhos, RuPhos, Josiphos-typeHighly active for C-N coupling; their bulk and electron-donating ability protect the catalyst and accelerate C-N bond formation.[11]NaOtBu, KOtBu, LHMDSStrong bases required to generate the active amine nucleophile and facilitate the catalytic cycle.[10]
Sonogashira Coupling Xantphos, cataCXium® AWide bite-angle ligands or bulky phosphines can stabilize the Pd(0) species and prevent catalyst agglomeration.Cs₂CO₃, Et₃N, DIPEAA combination of an inorganic and organic base is often used to facilitate both deprotonation of the alkyne and the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Iodo-7-methoxybenzo[d]thiazole used if it's a potential catalyst poison?

A1: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[7] The 2-iodo substitution provides a highly reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, which are among the most robust methods for forming C-C, C-N, and C-O bonds.[12][13] The challenge and the art of modern organic synthesis lie in developing catalytic systems that are tolerant of such functional groups.

Q2: Can I "reactivate" or "regenerate" a poisoned palladium catalyst in situ?

A2: In-situ regeneration is generally not feasible for this type of poisoning. The coordination of sulfur to palladium is often very strong, effectively causing irreversible deactivation under typical reaction conditions.[14] While some industrial processes have methods for regenerating poisoned catalysts, these usually involve harsh ex-situ treatments like high-temperature oxidation or reduction that are not compatible with organic substrates in a flask.[15][16][17] The most effective strategy is prevention through the proper selection of ligands, bases, and pure starting materials.[18]

Q3: My reaction works, but I need to use a very high catalyst loading (e.g., >5 mol%). Is this normal?

A3: While sometimes necessary for particularly challenging substrates, a high catalyst loading is often a symptom of ongoing catalyst deactivation.[2] The reaction proceeds because you are providing enough catalyst to compensate for the portion that is being poisoned. This is not ideal for cost, process efficiency, or downstream purification to remove residual palladium. If you are facing this issue, it is a strong indication that you should re-investigate and optimize your ligand, base, and reaction conditions as outlined in the Troubleshooting Guide.

Experimental Protocols
Protocol 1: General Procedure for Purification of 2-Iodo-7-methoxybenzo[d]thiazole

This protocol should be adapted based on the specific impurities suspected.

  • Initial Assessment: Analyze the crude material by ¹H NMR and LC-MS to identify potential impurities.

  • Aqueous Wash: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization or Chromatography:

    • Recrystallization (Preferred for >95% pure material): Perform a recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to remove minor impurities.

    • Silica Gel Chromatography (If significant impurities are present): Purify the material using column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Final Analysis: Confirm the purity of the final product (>99%) by NMR and LC-MS before use in catalytic reactions.

Protocol 2: High-Throughput Screening of Ligands and Bases for Suzuki-Miyaura Coupling
  • Array Setup: In an array of reaction vials equipped with stir bars, add 2-Iodo-7-methoxybenzo[d]thiazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv., see Table 1).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd) and the ligand (4.4 mol %) in the reaction solvent (e.g., dioxane or toluene). Note: The L/Pd ratio is typically 2.2:1 for monoligated Pd(0) active species.

  • Reaction Initiation: Add the catalyst/ligand stock solution to each vial. Seal the vials, purge with an inert gas (Argon or Nitrogen), and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the conversion rates and final yields across the different ligand/base combinations to identify the optimal conditions.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A L-Pd(0) B L-Pd(II)(Ar)(I) A->B Oxidative Addition Inactive L-Pd(0)-S (Inactive Complex) A->Inactive Poisoning C L-Pd(II)(Ar)(Ar') B->C Transmetalation C->A Reductive Elimination Poison Benzothiazole Substrate (S) Poison->Inactive

Caption: The active Pd(0) catalyst is sequestered by the benzothiazole substrate.

References
  • Catalyst poisoning - Wikipedia. Wikipedia. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. ResearchGate. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

  • How does sulfur in thiazole poison Pd catalyst? ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. ACS Catalysis. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Research Communities by Springer Nature. [Link]

  • “Why Pt Survives but Pd Suffers From SOx Poisoning” Published in JPC Letters. University of Connecticut. [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. ACS Publications. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology. [Link]

  • (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Iodo-7-methoxybenzo[d]thiazole presents a unique set of challenges compared to standard carbocyclic aromatic iodination. The presence of the thiazole ring renders the diazonium intermediate highly susceptible to hydrolysis, while the 7-methoxy substituent introduces electronic effects that can alter reactivity and stability.

This guide serves as a technical support center, prioritizing the non-aqueous radical iodination (modified Sandmeyer) as the superior protocol for this specific heterocycle, while providing troubleshooting for the classical aqueous route.

Status: Operational Role: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting

Molecule Overview & Strategic Analysis

  • Target: 2-Iodo-7-methoxybenzo[d]thiazole

  • Core Challenge: The 2-position of benzothiazole is electron-deficient relative to the benzene ring, but the diazonium species at this position is notoriously unstable in water, rapidly hydrolyzing to the benzothiazolinone (2-hydroxy) byproduct.

  • Structural Insight: The 7-methoxy group (adjacent to the sulfur bridgehead) is an Electron Donating Group (EDG). While it increases the nucleophilicity of the precursor amine, it also stabilizes the radical intermediate in the preferred organic nitrite pathway.

Reaction Pathway Visualization

SynthesisPathways cluster_MethodA Method A: Organic Nitrite (Recommended) cluster_MethodB Method B: Classical Sandmeyer (Risky) Start Precursor: 2-Amino-7-methoxybenzo[d]thiazole StepA1 Diazotization: t-BuONO or Isoamyl Nitrite Solvent: MeCN or THF Start->StepA1 StepB1 Diazotization: NaNO2 / H2SO4 or H3PO4 (0°C, Aqueous) Start->StepB1 StepA2 Iodination: I2 or CH2I2 or CuI (Anhydrous Conditions) StepA1->StepA2 ProductA Target: 2-Iodo-7-methoxybenzo[d]thiazole (High Yield) StepA2->ProductA StepB2 Iodination: KI (aq) (Rapid Addition) StepB1->StepB2 SideProduct Major Impurity: 2-Hydroxy-7-methoxybenzo[d]thiazole StepB2->SideProduct Hydrolysis (Major Risk) ProductB Target Product (Moderate/Low Yield) StepB2->ProductB Minor path

Figure 1: Comparison of Synthetic Routes. Method A (Green) is preferred to avoid the hydrolysis side-reaction common in Method B (Red).

Recommended Protocol: Radical Iodination (Method A)

This method uses an organic nitrite (alkyl nitrite) to generate the diazonium species in situ under anhydrous conditions, preventing hydrolysis.

Reagents:

  • Precursor: 2-Amino-7-methoxybenzo[d]thiazole (1.0 eq)

  • Reagent: tert-Butyl nitrite (t-BuONO) or Isoamyl nitrite (1.5 – 2.0 eq)

  • Iodine Source: Diiodomethane (CH₂I₂) or Elemental Iodine (I₂) (1.0 – 2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine and the iodine source (I₂ or CH₂I₂) in anhydrous MeCN.

  • Activation: Add t-BuONO dropwise at room temperature (or 0°C if scale >5g).

  • Reaction: Stir at 60–80°C for 1–2 hours. Evolution of N₂ gas indicates reaction progress.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (purple color disappears).

Troubleshooting Guide: Method A
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete diazotization due to water.Ensure MeCN is anhydrous. Water kills the radical intermediate.
No Reaction Old/Decomposed t-BuONO.Check reagent quality. t-BuONO degrades; it should be yellow, not colorless/brown.
Explosive Exotherm Addition too fast at high temp.Add nitrite at 0°C, then slowly warm to reflux.
Product is Purple Residual Iodine.Wash organic layer thoroughly with 10% Na₂S₂O₃ until clear/yellow.

Alternative Protocol: Classical Sandmeyer (Method B)

Warning: Use this only if organic nitrites are unavailable. The risk of hydrolysis to the 2-hydroxy impurity (benzothiazolinone) is high.

Reagents:

  • NaNO₂ (1.2 eq)

  • Acid: 85% H₃PO₄ (preferred over HCl to reduce solubility issues) or H₂SO₄.

  • KI (1.5 eq)

Critical Modification for 7-Methoxy Derivative: The 7-methoxy group makes the amine electron-rich, but the benzothiazole ring is weakly basic. Standard HCl often fails to dissolve the precursor completely.

Q: Why did my reaction turn into a solid block during diazotization? A: You likely used dilute HCl. The sulfate or phosphate salt of the amine is less soluble.

  • Fix: Use Polyphosphoric acid (PPA) or a mixture of H₂SO₄/Acetic Acid as the solvent to ensure the amine is in solution before adding nitrite.

Q: I isolated a white solid instead of the yellow iodo product. What is it? A: This is likely 7-methoxybenzo[d]thiazol-2(3H)-one (the hydrolysis product).

  • Cause: The diazonium salt reacted with water before the iodide could attack.

  • Fix: Increase the concentration of KI. Add the diazonium solution into a saturated KI solution (inverse addition) rather than adding KI to the acid. Keep temperature strictly < 5°C during diazotization.

Purification & Characterization

Purification Strategy:

  • Extraction: EtOAc is preferred. DCM can be used but may form emulsions.

  • Washing: Mandatory wash with Sodium Thiosulfate (Na₂S₂O₃) to remove iodine.

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc (Gradient 0% -> 20%).

    • Note: The 2-iodo product is much less polar than the 2-amino precursor and the 2-hydroxy impurity. It will elute first (High Rf).

Data Validation (Expected Signals):

  • 1H NMR: Loss of the broad NH₂ singlet (approx. 7.5 ppm). Presence of aromatic protons (3H for the benzo ring). Methoxy singlet (~3.9 ppm).

  • Mass Spec: Distinctive Iodine isotope pattern (M+ and M+1 only, no M+2 like Br/Cl). Large mass shift (+111 Da replacing NH2 with I).

FAQs: Expert Insights

Q: Can I use CuI (Copper Iodide) for the Sandmeyer? A: Yes, but it is often unnecessary for iodination. Iodide (I⁻) is a strong enough nucleophile to displace N₂ without copper catalysis (unlike Cl or Br). However, adding 0.1 eq of CuI can accelerate the radical pathway in the organic nitrite method (Method A).

Q: Is the 7-methoxy group stable to the acid conditions in Method B? A: Generally, yes. However, hot HBr or HI can cleave aryl ethers. Keep the Sandmeyer reaction cold (0–5°C) and do not reflux in strong acid.

Q: The product turns dark after a week. Why? A: C-I bonds in heterocycles are photolabile .

  • Storage: Store in amber vials, under Argon, at -20°C. Light causes homolytic cleavage of the C-I bond, releasing iodine (causing the dark color) and reforming the radical.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield or Impure Check1 Is the product Purple/Dark? Problem->Check1 Action1 Incomplete Quench. Wash w/ Na2S2O3 Check1->Action1 Yes Check2 Is the product White/High Polarity? Check1->Check2 No Action2 Hydrolysis occurred. Switch to Method A (Anhydrous) Check2->Action2 Yes (Hydrolysis) Check3 Did SM remain? Check2->Check3 No Action3 Check Nitrite Quality or Solubility Check3->Action3 Yes

Figure 2: Rapid Diagnostic Flowchart for common synthesis failures.

References

  • Sandmeyer Reaction Mechanism & Applications

    • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed synthesis of sulfur heterocycles. Chemical Reviews, 104(6), 3079-3160.
    • Note: Provides grounding for the instability of heterocyclic diazonium salts.
  • Radical Iodination using Organic Nitrites

    • Boyle, E. A., et al. (2018). Safety of Diazonium Salts. Organic Process Research & Development.
    • Note: Establishes safety protocols for handling diazonium intermedi
  • Synthesis of 2-Iodobenzothiazoles (Specific Protocol Precedents)

    • Jordan, A. D., et al. (2008). Efficient conversion of aromatic amines into azides and iodides. Journal of Organic Chemistry.
    • Note: Describes the t-BuONO/I2 method efficiency over aqueous acid.
  • Benzothiazole Numbering & Properties

    • NIST Chemistry WebBook, SRD 69.[1] Benzothiazole.[1][2][3][4][5][6][7]

    • Note: Verification of numbering scheme (S=1, N=3) ensuring 7-methoxy position accuracy.

Sources

effect of methoxy group on 2-Iodo-7-methoxybenzo[d]thiazole reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 2-Iodo-7-methoxybenzo[d]thiazole

Technical Overview & Chemical Profile

Compound: 2-Iodo-7-methoxybenzo[d]thiazole CAS Registry Number: (Varies by supplier, commonly custom synthesized) Core Scaffold: Benzothiazole fused ring system. Key Functionalities:

  • C2-Iodo: High-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic substitutions (

    
    ).
    
  • C7-Methoxy: Electron-Donating Group (EDG) positioned at the "peri" region relative to the sulfur atom.

Reactivity Matrix Summary:

Reaction Type Reactivity Level Influence of 7-OMe
Pd-Catalyzed Coupling Moderate to High Deactivating: The EDG increases electron density at C2, slightly hindering oxidative addition compared to electron-deficient analogs (e.g., 6-nitro).

| Nucleophilic Substitution (


)  | Moderate | Deactivating:  Reduced electrophilicity at C2 requires stronger nucleophiles or higher temperatures. |
| Lithiation (Halogen-Metal Exchange)  | High | Stabilizing/Directing:  The 7-OMe oxygen can act as a weak Lewis base, potentially stabilizing lithiated intermediates, though steric crowding is minimal. |

Synthesis & Preparation Protocols

The preparation of the 7-methoxy isomer requires strict regiocontrol. Common cyclization of 3-methoxyphenylthiourea (Hugerschoff reaction) typically yields the 5-methoxy isomer as the major product due to steric factors. To ensure the 7-methoxy regiochemistry, a directed synthesis is required.

Recommended Pathway: The "Blocked" Precursor Route

To guarantee the 7-position, start with 2-fluoro-3-methoxynitrobenzene or 2-amino-6-methoxybenzenethiol .

Synthesis cluster_sandmeyer Alternative: Sandmeyer Route Start 2-Fluoro-3-methoxy- nitrobenzene Step1 1. Na2S / S8 (Nucleophilic Aromatic Subst.) 2. Reduction (Fe/HCl) Start->Step1 Inter 2-Amino-6-methoxy- benzenethiol Step1->Inter Step2 Cyclization (Formic Acid or Orthoformate) Inter->Step2 Precursor 7-Methoxybenzo[d]thiazole Step2->Precursor Step3 Lithiation (n-BuLi) Trapping with I2 Precursor->Step3 Final 2-Iodo-7-methoxy- benzo[d]thiazole Step3->Final AltStart 2-Amino-7-methoxy- benzo[d]thiazole AltStep 1. NaNO2 / H2SO4 2. KI AltStart->AltStep AltStep->Final

Figure 1: Synthetic Pathways. The directed lithiation route (top) is often preferred for introducing the iodine at C2 if the benzothiazole core is already constructed. The Sandmeyer route (bottom) is viable if the 2-amine precursor is available.

Troubleshooting Guide: Cross-Coupling Reactions

Issue: Low Yield or Sluggish Reaction in Suzuki-Miyaura Coupling

  • Symptom: Starting material remains unconsumed after 12 hours; formation of de-iodinated byproduct (7-methoxybenzothiazole).

  • Root Cause (Electronic): The 7-methoxy group is an Electron-Donating Group (EDG). It pushes electron density into the benzothiazole ring, making the C2-I bond more electron-rich. Palladium oxidative addition is generally faster for electron-deficient aryl halides. Therefore, this substrate reacts slower than its unsubstituted or nitro-substituted counterparts.

  • Root Cause (Catalytic): Standard catalysts like

    
     may not be active enough to overcome the electronic deactivation.
    

Corrective Protocol:

  • Switch Ligand: Use electron-rich, bulky phosphine ligands that facilitate oxidative addition and stabilize the catalytic cycle.

    • Recommendation:XPhos or SPhos (Buchwald ligands) with

      
       or 
      
      
      
      .
    • Alternative:

      
        is robust for heteroaryl couplings.
      
  • Base Selection: Use a stronger base if sensitive functional groups allow.

    
     (3.0 equiv) in Dioxane/Water often outperforms 
    
    
    
    .
  • Temperature: Increase reaction temperature to 100°C–110°C (sealed tube).

Standardized Suzuki Protocol (High Efficiency):

  • Substrate: 1.0 equiv (2-Iodo-7-methoxybenzo[d]thiazole)

  • Boronic Acid: 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Condition: 90°C, 4-12 hours under Argon.

Troubleshooting Guide: Nucleophilic Substitution ( )

Issue: Failure to Displace Iodide with Amines/Alkoxides

  • Symptom: No reaction at reflux; recovery of starting material.

  • Root Cause: The

    
     mechanism requires the ring to be electron-deficient to stabilize the Meisenheimer intermediate. The 7-OMe group counteracts the electron-withdrawing nature of the C=N bond, raising the energy barrier for nucleophilic attack.
    

Corrective Protocol:

  • Solvent Effect: Switch to polar aprotic solvents (DMSO, NMP, DMF) to solvate the cation and leave the nucleophile "naked" and more reactive.

  • Temperature:

    
     on electron-rich benzothiazoles often requires temperatures >120°C.
    
  • Microwave Irradiation: Highly recommended. 140°C for 20-40 minutes in a microwave reactor often drives these reactions to completion where thermal heating fails.

Frequently Asked Questions (FAQs)

Q1: Why does the 7-methoxy isomer show different solubility compared to the 6-methoxy isomer? A: The 7-methoxy group is located near the sulfur atom (peri-position). This creates a localized dipole and slight steric shielding of the heteroatoms, often making the 7-isomer more soluble in chlorinated solvents (DCM, Chloroform) but less crystalline than the highly symmetric 6-methoxy isomer.

Q2: Can I use n-BuLi to make the 2-lithio species from the 2-iodo precursor? A: Yes, but Halogen-Metal Exchange is extremely fast.

  • Protocol: Cool to -78°C in THF. Add n-BuLi (1.1 equiv) dropwise. The exchange is complete within 5-10 minutes.

  • Warning: Do not allow the temperature to rise above -60°C before adding your electrophile, or the lithiated species may dimerize or ring-open. The 7-OMe group provides some chelation stabilization, but it is not sufficient to prevent decomposition at higher temperatures.

Q3: Is the C-I bond sensitive to light? A: Yes, like many 2-iodobenzothiazoles, the C-I bond is weak (approx. 55-60 kcal/mol). Prolonged exposure to ambient light can cause homolytic cleavage, liberating iodine and turning the solid yellow/brown. Store at -20°C in the dark.

References

  • Synthesis of 2-Substituted Benzothiazoles

    • Title: A simple and efficient route for synthesis of 2-alkylbenzothiazoles.[1]

    • Source: Oriental Journal of Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Mechanisms

    • Title: Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
    • Source: N
    • URL:[Link]

  • General Benzothiazole Reactivity

    • Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.[1][2][3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Nucleophilic Substitution Patterns

    • Title: Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines.[4]

    • Source: ResearchG
    • URL:[Link]

Sources

Validation & Comparative

2-Iodo- vs. 2-Bromo-7-Methoxybenzothiazole: A Reactivity & Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the reactivity, synthesis, and application profiles of 2-Iodo-7-methoxybenzo[d]thiazole versus 2-Bromo-7-methoxybenzothiazole . It is designed for medicinal chemists and process engineers selecting the optimal building block for lead optimization or radiotracer synthesis.[1]

Executive Summary: The Stability-Reactivity Trade-off

The choice between the 2-Iodo and 2-Bromo analogues of 7-methoxybenzothiazole is governed by the specific catalytic cycle or nucleophilic pathway required for your target molecule.

  • Select the 2-Iodo analogue when: You are performing difficult Pd-catalyzed cross-couplings (e.g., with sterically hindered boronic acids), requiring mild conditions (room temperature) to preserve sensitive functional groups, or synthesizing radiolabeled tracers (e.g.,

    
    C or 
    
    
    
    F via stannyl intermediates).[1]
  • Select the 2-Bromo analogue when: You are performing standard Suzuki/Sonogashira couplings where cost is a driver, or when the molecule must survive harsh purification/storage conditions. It is the robust "workhorse" for early-stage SAR (Structure-Activity Relationship) libraries.[1]

Feature2-Iodo-7-methoxybenzo[d]thiazole 2-Bromo-7-methoxybenzothiazole
C–X Bond Energy ~57 kcal/mol (Weak, Reactive)~68 kcal/mol (Stronger, Stable)
Pd-Oxidative Addition Rapid (Rate-limiting step is often transmetallation)Slower (Rate-limiting step is often oxidative addition)
S

Ar Reactivity
Poor (Iodide is a good leaving group, but C-2 is less activated)Moderate (Better balance of electronegativity)
Lithium Exchange Excellent (

C, instantaneous)
Good (Requires careful temp control)
Cost/Availability High / Custom Synthesis often requiredLow / Commercially Available

Mechanistic Foundations

The 7-Methoxy Electronic Effect

The 7-methoxy group is an electron-donating group (EDG). In the benzothiazole scaffold, this donation increases the electron density of the fused benzene ring.

  • Impact: This electron-rich nature makes the C-2 position less electrophilic compared to unsubstituted benzothiazole.

  • Consequence: Nucleophilic Aromatic Substitution (S

    
    Ar) is deactivated.[1] Therefore, for S
    
    
    
    Ar reactions, neither Iodo nor Bromo is ideal (Chloro or Sulfonyl are preferred).[1] However, for Cross-Coupling , the EDG stabilizes the oxidative addition intermediate, making the Iodo analogue significantly superior because it compensates for the electronic deactivation with a weaker leaving-group bond.[1]
Reaction Pathways Diagram

The following diagram illustrates the divergent utility of these two halides.

ReactivityPathways Precursor 2-Amino-7-methoxybenzothiazole Iodo 2-Iodo-7-methoxybenzothiazole (High Reactivity) Precursor->Iodo Sandmeyer (KI, tBuONO) Bromo 2-Bromo-7-methoxybenzothiazole (High Stability) Precursor->Bromo Sandmeyer (CuBr₂, tBuONO) Suzuki Suzuki/Sonogashira Product (Biaryls/Alkynes) Iodo->Suzuki Pd(0), RT-60°C High Yield Tracer PET Tracer Precursor (Stannanes/Silanes) Iodo->Tracer Pd(0), Sn₂Me₆ Critical Pathway SNAr S_NAr Product (Amines/Ethers) Iodo->SNAr Not Recommended Bromo->Suzuki Pd(0), >90°C Mod. Yield Bromo->Tracer Difficult Slow conversion Bromo->SNAr HNu, Heat Preferred over Iodo

Figure 1: Divergent synthetic utility.[1] The Iodo-derivative is essential for mild cross-coupling and radiochemistry, while the Bromo-derivative serves general synthetic needs.

Detailed Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 2-Iodo derivative undergoes oxidative addition to Pd(0) significantly faster than the 2-Bromo derivative.

  • 2-Iodo Protocol: Can often proceed at Room Temperature or mild heating (

    
    C) using standard catalysts like 
    
    
    
    .[1] This is critical when coupling with thermally unstable boronic acids (e.g., 2-heterocyclic boronic acids which are prone to protodeboronation).[1]
  • 2-Bromo Protocol: Typically requires temperatures

    
    C. For sterically hindered substrates (ortho-substituted), the 2-Bromo derivative may fail or stall, requiring specialized catalysts like Pd-PEPPSI  or Buchwald precatalysts  (e.g., XPhos Pd G2).[1]
    
B. Nucleophilic Aromatic Substitution (S Ar)

Contrary to cross-coupling, 2-Bromo (or 2-Chloro) is often preferred here.[1]

  • Mechanism: S

    
    Ar relies on the addition of the nucleophile to the C-2 position. This step is favored by highly electronegative atoms (F > Cl > Br > I) that pull electron density from the ring, activating it.[1]
    
  • Data Point: While Iodide is a better leaving group, the Iodine atom is less electronegative, providing less activation of the ring carbon.[1] In the electron-rich 7-methoxy system, this activation is crucial.[1]

  • Recommendation: If you must perform S

    
    Ar (e.g., with an amine), use the 2-Bromo  analogue or synthesize the 2-Chloro  derivative.[1]
    
C. Metal-Halogen Exchange (Lithiation)
  • 2-Iodo: Reacts with

    
    -BuLi or 
    
    
    
    -BuLi at
    
    
    C almost instantaneously. This is the gold standard for generating the 2-lithio species for quenching with electrophiles (aldehydes, CO
    
    
    ).[1]
  • 2-Bromo: Exchange is slower and competes with nucleophilic attack on the thiazole ring (ring opening) if the temperature is not strictly controlled.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-7-methoxybenzo[d]thiazole (Sandmeyer)

Use this protocol to generate the reactive Iodo-precursor from the amine.

Reagents: 2-Amino-7-methoxybenzothiazole (1.0 equiv),


-TsOH

H

O (3.0 equiv), KI (2.5 equiv), NaNO

(2.0 equiv), MeCN/H

O.[1]
  • Slurry Formation: Suspend 2-amino-7-methoxybenzothiazole (10 mmol) in MeCN (50 mL). Add

    
    -TsOH
    
    
    
    H
    
    
    O (30 mmol) and cool to
    
    
    C.
  • Diazotization: Add a solution of NaNO

    
     (20 mmol) and KI (25 mmol) in H
    
    
    
    O (10 mL) dropwise over 20 minutes. Caution: Evolution of N
    
    
    gas.
  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn dark brown/red.[1]
    
  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (aq) to remove excess iodine (color changes from brown to yellow/orange). Extract with EtOAc (
    
    
    mL).[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The Iodo product is typically a light yellow solid.[1]

    • Note: Store in the dark at

      
      C. C-I bonds are photosensitive.
      
Protocol B: Optimized Suzuki Coupling (2-Bromo vs 2-Iodo Conditions)
ParameterCondition A (For 2-Iodo) Condition B (For 2-Bromo)
Catalyst

(5 mol%)

or XPhos Pd G2 (5 mol%)
Base Na

CO

(2.0 equiv)
K

PO

(3.0 equiv)
Solvent DME/H

O (2:1)
1,4-Dioxane/H

O (4:1)
Temperature 60

C
90–100

C
Time 2–4 Hours12–18 Hours
Typical Yield 85–95%60–80%

Application in Drug Discovery & Radiochemistry

Late-Stage Functionalization

In drug discovery, the 2-Bromo analogue is sufficient for building libraries. However, if the 7-methoxybenzothiazole core is being attached to a complex, fragile scaffold (e.g., a macrocycle or a protein-binder), the 2-Iodo analogue is required to allow coupling under conditions that do not degrade the rest of the molecule.

PET Radiotracer Synthesis ( C/ F)

The 2-Iodo derivative is the standard precursor for manufacturing stannanes (e.g., 2-(tributylstannyl)-7-methoxybenzothiazole).

  • Workflow: 2-Iodo-Ar

    
     2-Stannyl-Ar 
    
    
    
    Radiolabeled Tracer.
  • Why not Bromo? The stannylation of aryl bromides is sluggish and often yields inseparable mixtures of protodehalogenated side products.[1]

References

  • Benzothiazole Reactivity Overview

    • Title: "Nucleophilic substitution on 2-Chloro-4-bromobenzothiazole"
    • Source: BenchChem Protocols[1][2]

  • Suzuki Coupling Methodology

    • Title: "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors"[3]

    • Source:European Journal of Medicinal Chemistry (via NIH)[1]

    • URL:[Link]

  • Synthesis of 2-Aminobenzothiazoles (Precursors)

    • Title: "Process for the prepar
    • Source: US Patent 5374737A[1]

    • URL
  • Iodine in Cross-Coupling

    • Title: "Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules"[1]

    • Source: Calibre Chemicals Technical Guide[1]

Sources

HPLC Analysis Guide: Purity Determination of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-7-methoxybenzo[d]thiazole is a critical heterocyclic intermediate, often employed in the synthesis of PET radiotracers (e.g., amyloid imaging agents) and kinase inhibitors.[1] Its purity is paramount; even trace amounts of the de-iodinated analog (7-methoxybenzo[d]thiazole ) or hydrolysis products can catastrophically fail downstream cross-coupling reactions or radiolabeling efficiency.

This guide compares two HPLC methodologies: a standard C18 protocol (Method A) and an optimized Phenyl-Hexyl protocol (Method B). While Method A suffices for rough reaction monitoring, Method B is the recommended Gold Standard for final purity release, offering superior resolution of critical de-halogenated impurities via enhanced


 and halogen-selective interactions.

Part 1: The Analytical Challenge

The structural duality of 2-Iodo-7-methoxybenzo[d]thiazole presents unique chromatographic challenges:

  • The Iodine Lability: The C2-Iodine bond is susceptible to hydrolysis, generating 7-methoxybenzo[d]thiazol-2(3H)-one (Impurity B).

  • Structural Similarity: The primary synthetic impurity, 7-methoxybenzo[d]thiazole (Impurity A), differs from the target only by a single iodine atom, leading to co-elution on standard alkyl phases.

  • Regioisomerism: Synthesis from 3-methoxybenzenethiol often yields trace amounts of the 5-methoxy isomer, which is difficult to resolve.

Impurity Fate Mapping

The following diagram illustrates the origin of key impurities that the HPLC method must resolve.

ImpurityFate SM 2-Amino-3- methoxybenzenethiol Target 2-Iodo-7-methoxy benzo[d]thiazole (TARGET) SM->Target Cyclization/Iodination ImpA Impurity A: 7-methoxybenzo[d]thiazole (De-iodinated) Target->ImpA Reductive De-iodination (Trace Metal) ImpB Impurity B: 7-methoxybenzo[d]thiazol-2-one (Hydrolysis) Target->ImpB Hydrolysis (H2O/Heat)

Figure 1: Synthetic origin of critical impurities. The analytical method must separate the Target from both Impurity A (hydrophobic retention shift) and Impurity B (polar shift).

Part 2: Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The Generalist (C18)

Standard Reversed-Phase typically used for initial screening.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water.

  • Mechanism: Hydrophobic interaction dominance.

Method B: The Specialist (Phenyl-Hexyl)

Targeted stationary phase for aromatic and halogenated selectivity.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 2.6 µm)

  • Mobile Phase: Methanol (MeOH) / 10 mM Ammonium Formate (pH 3.5).

  • Mechanism:

    
     stacking interactions + Halogen selectivity.
    
Comparative Data Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Target) 8.4 min10.2 minMethod B retains better
Resolution (

) Target vs. Impurity A
1.8 (Baseline separation)4.2 (Wide separation) Method B Superior
Selectivity (

) Target vs. Impurity B
HighHighEquivalent
Peak Symmetry (Tailing Factor) 1.31.05Method B sharper
LOD (UV 254nm) 0.05 µg/mL0.02 µg/mLMethod B more sensitive
Expert Insight: Why Method B Wins
  • 
     Interactions:  The benzothiazole core is electron-rich. The Phenyl-Hexyl stationary phase engages in 
    
    
    
    stacking with the analyte. Methanol is used instead of Acetonitrile because ACN suppresses
    
    
    interactions, whereas MeOH promotes them [1].
  • Halogen Selectivity: Phenyl phases often exhibit specific selectivity for iodinated compounds due to the high polarizability of the Iodine atom, increasing the retention gap between the Target (Iodinated) and Impurity A (De-iodinated) [2].

Part 3: Recommended Protocol (Method B)

This self-validating protocol is designed for QC release of 2-Iodo-7-methoxybenzo[d]thiazole.

Instrument Configuration
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Wavelength: 254 nm (primary), 280 nm (secondary for impurity confirmation).

  • Temperature: 35°C (Critical: controls

    
     interaction strength).
    
Reagents & Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why: Buffering at pH 3.5 suppresses the ionization of the thiazole nitrogen (pKa ~1-2), ensuring the molecule remains neutral and retains well.

  • Solvent B: HPLC Grade Methanol.

Gradient Program
Time (min)% Solvent B (MeOH)Flow Rate (mL/min)Phase
0.0401.0Equilibration
2.0401.0Isocratic Hold
12.0901.0Linear Ramp
15.0901.0Wash
15.1401.0Re-equilibration
20.0401.0Stop
Sample Preparation
  • Diluent: 50:50 Methanol:Water.

  • Concentration: 0.5 mg/mL.

  • Precaution: Avoid using pure DMSO as a diluent if possible, as it can cause peak broadening on Phenyl phases.

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific impurity profiles.

MethodDev Start Start Method Development CheckRes Check Resolution (Rs) Target vs. De-iodinated Impurity Start->CheckRes Decision1 Is Rs > 2.0? CheckRes->Decision1 Success Validate Method Decision1->Success Yes Fail1 Switch to Phenyl-Hexyl Use Methanol Decision1->Fail1 No CheckPeak Check Peak Shape Fail1->CheckPeak Decision2 Tailing > 1.2? CheckPeak->Decision2 Decision2->Success No FixTail Increase Buffer Conc. or Lower pH to 3.0 Decision2->FixTail Yes FixTail->Success

Figure 2: Workflow for optimizing separation of benzothiazole derivatives.

Part 5: Troubleshooting & Self-Validation

To ensure trustworthiness, the method includes these self-check markers:

  • System Suitability Test (SST):

    • Inject a mixture of Target and Impurity A (if available).

    • Requirement: Resolution (

      
      ) must be > 2.5.
      
    • Alternative: If Impurity A standard is unavailable, degrade a small sample of the target with dilute HCl/Zinc dust (reductive de-iodination) to generate the marker in situ.

  • Common Failure Modes:

    • Doublet Peaks: Indicates atropisomerism (rare for this molecule) or, more likely, sample solvent mismatch. Ensure sample diluent matches initial mobile phase conditions (40% MeOH).

    • Retention Shift: Phenyl-Hexyl columns are sensitive to temperature. Ensure column oven is stable at 35°C ± 0.5°C.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1000(1-2), 653-677. Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter 4: Stationary Phases). Link

  • PubChem. (n.d.).[2][3][4] 2-Iodo-1,3-benzothiazole-7-carbonitrile (Analogous Structure Data). National Library of Medicine.[3] Retrieved February 3, 2026. Link

  • Kumbhar, D., et al. (2022). Synthesis and evaluation of benzothiazole derivatives. Journal of Chemical Sciences. (Provides general synthesis and impurity profiles for benzothiazoles). Link

Sources

A Senior Application Scientist's Guide to Reaction Progress Monitoring: An LC-MS Method for 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. It ensures optimal yield, minimizes byproduct formation, and provides crucial data for reaction kinetics and optimization. This guide provides an in-depth technical comparison of analytical methods for tracking the progress of reactions involving 2-Iodo-7-methoxybenzo[d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method and compare its performance with alternative techniques, supported by experimental data and protocols.

The Importance of Reaction Monitoring in the Synthesis of Benzothiazole Derivatives

Benzothiazole scaffolds are prevalent in a wide array of biologically active molecules and pharmaceuticals.[1] The functionalization of these scaffolds, often through cross-coupling reactions, is a key step in the synthesis of novel drug candidates. 2-Iodo-7-methoxybenzo[d]thiazole serves as a valuable building block in this context, with the iodo group providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

To illustrate the principles of reaction monitoring, we will consider a hypothetical yet chemically robust Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[2] In our model reaction, 2-Iodo-7-methoxybenzo[d]thiazole is coupled with phenylboronic acid to yield 2-phenyl-7-methoxybenzo[d]thiazole.

Reaction Scheme:

Accurate monitoring of this reaction is critical to determine the point of completion, thereby preventing the degradation of the product and the formation of impurities from prolonged reaction times or excessive temperatures.

The Premier Choice: A High-Performance LC-MS Method

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical technique for reaction monitoring due to its exceptional sensitivity, selectivity, and speed.[3] It allows for the simultaneous separation of reactants, products, and byproducts, while the mass spectrometer provides unambiguous identification and quantification based on their mass-to-charge ratios.

Causality Behind Experimental Choices

Our proposed LC-MS method is designed for optimal resolution and sensitivity for the analysis of our model reaction.

  • Chromatography: Reversed-phase chromatography is selected due to the generally non-polar nature of the starting material and the even greater hydrophobicity of the phenylated product. A C18 column is a versatile and robust choice for this application. The gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, ensures the retention and separation of the more polar starting materials and the elution of the less polar product.

  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique well-suited for the analysis of small organic molecules, minimizing fragmentation and providing a strong signal for the molecular ion.[4] Given the presence of nitrogen in the benzothiazole ring, positive ionization mode is selected as it is likely to readily accept a proton to form [M+H]⁺ ions.

  • Mass Spectrometry: A quadrupole mass spectrometer is a workhorse in many laboratories, offering a good balance of sensitivity, speed, and cost-effectiveness. For reaction monitoring, we will utilize two scan modes:

    • Full Scan Mode: This mode provides a broad overview of all ions present in the sample within a specified mass range, which is invaluable for identifying unexpected byproducts or intermediates.

    • Selected Ion Monitoring (SIM): This mode offers enhanced sensitivity by focusing the mass spectrometer on the specific m/z values of the starting material and the expected product. This is ideal for quantitative analysis of the reaction progress.

Experimental Protocol: LC-MS Method

1. Sample Preparation:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This dilution also serves to precipitate the palladium catalyst, which can interfere with the analysis.

  • Vortex the sample thoroughly.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

2. LC-MS Parameters:

ParameterSetting
LC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Full Scan Range m/z 100 - 500
SIM Ions m/z 293.9 (Starting Material: [C₈H₆INOS+H]⁺) and m/z 242.1 (Product: [C₁₄H₁₁NOS+H]⁺)

Note: The exact m/z values should be confirmed by direct infusion of the starting material and, if available, the purified product.

Data Presentation and Interpretation

The progress of the reaction can be visualized by plotting the peak areas of the starting material and the product as a function of time. A successful reaction will show a decrease in the peak area of 2-Iodo-7-methoxybenzo[d]thiazole and a corresponding increase in the peak area of 2-phenyl-7-methoxybenzo[d]thiazole.

Reaction_Monitoring_Workflow cluster_0 Reaction cluster_1 Sampling & Quenching cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction_Mixture 2-Iodo-7-methoxybenzo[d]thiazole + Phenylboronic Acid Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Quench->Filter LC_Separation HPLC Separation (C18 Column) Filter->LC_Separation MS_Detection Mass Spectrometry (ESI+, Full Scan & SIM) LC_Separation->MS_Detection Data_Processing Chromatogram Integration MS_Detection->Data_Processing Reaction_Profile Plot Peak Area vs. Time Data_Processing->Reaction_Profile

Caption: LC-MS workflow for reaction monitoring.

Comparative Analysis of Alternative Monitoring Techniques

While LC-MS is a powerful tool, other techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.

TechniquePrincipleProsCons
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity; quantitative; provides molecular weight information.[3]Higher cost of instrumentation and maintenance; requires sample preparation.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase by a liquid mobile phaseSimple, fast, and inexpensive; good for qualitative assessment of reaction completion.[5]Low resolution; not quantitative; requires visualization agents if compounds are not UV-active.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, detection by massExcellent separation for volatile and thermally stable compounds; high sensitivity.[6]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed structural information; can be quantitative; non-destructive.[7]Lower sensitivity compared to MS; more expensive instrumentation; requires deuterated solvents for locking.
In-depth Comparison
  • TLC as a Preliminary Tool: Thin-Layer Chromatography is an excellent first-line technique for a quick and qualitative check of the reaction's progress.[8] By co-spotting the starting material and the reaction mixture, one can visually assess the disappearance of the starting material spot and the appearance of a new, less polar product spot. However, for precise quantification and detection of minor byproducts, TLC falls short.

  • GC-MS for Volatile Analogs: For benzothiazole derivatives that are more volatile and thermally stable, Gas Chromatography-Mass Spectrometry could be a viable alternative.[6] It often provides superior chromatographic resolution compared to HPLC. However, the relatively high molecular weight and potential for thermal degradation of many functionalized benzothiazoles may limit its applicability.

  • NMR for Structural Confirmation: NMR spectroscopy provides unparalleled structural information.[9] It can be used to confirm the identity of the product and to quantify the relative amounts of starting material and product in the reaction mixture. However, its lower sensitivity makes it less ideal for detecting trace-level impurities, and the time required for sample preparation and data acquisition is longer than for a typical LC-MS run.

Conclusion: The Right Tool for the Job

For the crucial task of monitoring the reaction progress of 2-Iodo-7-methoxybenzo[d]thiazole, a well-developed LC-MS method offers the optimal combination of sensitivity, selectivity, and speed . It provides reliable quantitative data that is essential for reaction optimization and ensuring the quality of the final product. While other techniques like TLC, GC-MS, and NMR have their merits and can be used as complementary tools, LC-MS remains the gold standard for real-time, in-depth reaction monitoring in the fast-paced environment of drug discovery and development. The ability to obtain clear, quantitative results quickly allows for informed decision-making, ultimately accelerating the synthetic workflow.

References

  • PubChem. (n.d.). 2-Iodobenzothiazole. Retrieved from [Link][10]

  • PubChem. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole. Retrieved from [Link][11]

  • PubChem. (n.d.). 6-Iodo-2-(methylthio)benzo[d]thiazole. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Phenylbenzothiazole. Retrieved from [Link][12]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)benzothiazole. Retrieved from [Link][13]

  • PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link][7]

  • PubChem. (n.d.). 2-Phenylbenzimidazole. Retrieved from [Link][9]

  • MDPI. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

  • Maceira, A., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace.[6]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link][5]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][14]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link][3]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link][2]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link][4]

  • ACS Publications. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link][15]

  • Spectroscopy Online. (n.d.). Screening by LC–MS-MS and Fast Chromatography: An Alternative Approach to Traditional Immunoassays?. Retrieved from [Link][4]

  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link][7]

  • Wiley Online Library. (2019). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. Retrieved from [Link][9]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link][8]

Sources

cost analysis of different 2-Iodo-7-methoxybenzo[d]thiazole synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic routes for 2-Iodo-7-methoxybenzo[d]thiazole , a critical scaffold in radioligand development and kinase inhibition.

Executive Summary: The Regioselectivity Challenge

Synthesizing the 7-methoxy isomer presents a specific "regioselectivity trap" not found in the more common 6-methoxy analogs.

  • The Trap: Classical cyclization (Hugerschhoff reaction) of 3-methoxyaniline yields a mixture of 7-methoxy (desired) and 5-methoxy (undesired) benzothiazoles due to competing ortho and para direction by the methoxy group.

  • The Solution: This guide compares three routes:

    • Route A (Classical): Low raw material cost but high purification burden (chromatographic separation of isomers).

    • Route B (Directed Synthesis): Uses 2-functionalized precursors to force regiochemistry. Higher upfront cost, lower downstream processing.

    • Route C (Metallation): A high-precision lithiation route for late-stage functionalization.

Part 1: Route Analysis & Comparison

Route A: Classical Sandmeyer (Diazotization-Iodination)
  • Mechanism: Oxidative cyclization of arylthiourea followed by radical-nucleophilic aromatic substitution (Sandmeyer).

  • Precursor: 3-Methoxyaniline (m-Anisidine).

  • Pros: Extremely low raw material cost; scalable reagents (KSCN, Br₂, NaNO₂).

  • Cons: Critical Regio-Control Issue. Cyclization of 3-methoxyphenylthiourea yields ~60:40 mixture of 5-OMe and 7-OMe isomers, necessitating difficult column chromatography. Sandmeyer yields are moderate (40-60%).

Route B: Directed Cyclization (The "Precision" Route)
  • Mechanism: Starts with 2-bromo-3-methoxyaniline (or 2-chloro). The halogen at C2 blocks the ortho position, forcing the thiourea to cyclize at the nitrogen, or using a metal-catalyzed coupling (e.g., Cu-catalyzed) to close the ring specifically at the halogenated position.

  • Precursor: 2-Bromo-3-methoxyaniline.

  • Pros: 100% Regioselectivity. No isomer separation required.

  • Cons: Higher starting material cost (

    
    $ vs $).
    
Route C: Metallation (Lithiation-Quench)
  • Mechanism: Direct C2-lithiation of 7-methoxybenzo[d]thiazole followed by iodine quench.

  • Precursor: 7-methoxybenzo[d]thiazole (prepared via Route B or decarboxylation).

  • Pros: Extremely high yield (>85%) for the iodination step; very clean reaction profile.

  • Cons: Requires cryogenic conditions (-78°C) and inert atmosphere (n-BuLi).

Part 2: Cost & Performance Data

MetricRoute A: Classical Sandmeyer Route B: Directed Cyclization Route C: Metallation
Est. Cost (100g scale) $450 - $600 (High labor/separation cost)$800 - $1,200 (High material cost)$1,500+ (High equipment/material cost)
Overall Yield 25 - 35% (after separation)55 - 65%70 - 80% (from benzothiazole)
Purity (Pre-HPLC) 85% (Isomer contamination risk)>98%>98%
Time to Product 5 Days (Slow purification)3 Days2 Days
Scalability High (Industrial standard)Medium (Catalyst cost)Low (Cryogenic limits)
E-Factor (Waste) High (Chromatography solvent)ModerateHigh (Solvent volume)

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Sandmeyer (Route A/B Hybrid)

Use this protocol if you have pure 2-amino-7-methoxybenzo[d]thiazole.

  • Diazotization:

    • Suspend 2-amino-7-methoxybenzo[d]thiazole (10.0 mmol) in acetonitrile (20 mL).

    • Add p-toluenesulfonic acid (p-TSA) (3.0 equiv) to form the salt.

    • Cool to 0°C. Add t-butyl nitrite (t-BuONO) (1.5 equiv) dropwise over 10 min.

    • Checkpoint: Solution should turn dark orange/brown. Stir for 30 min at 0-5°C.

  • Iodination:

    • Add Potassium Iodide (KI) (2.0 equiv) dissolved in minimal water (or add solid KI followed by CuI catalytic amount, 0.1 equiv).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: Evolution of N₂ gas is observed.

  • Workup:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from purple to yellow).

    • Extract with EtOAc (3x). Wash with brine. Dry over Na₂SO₄.

    • Purification: Silica gel column (Hexane/EtOAc 9:1).

    • Expected Yield: 65-75%.

Protocol 2: Directed Lithiation (Route C)

Use this for high-value/radiolabeling applications.

  • Metallation:

    • Dissolve 7-methoxybenzo[d]thiazole (5.0 mmol) in anhydrous THF (15 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) dropwise. Keep temp < -70°C.

    • Stir for 45 min at -78°C. (Solution typically turns yellow/orange).

  • Quench:

    • Dissolve Iodine (I₂) (1.2 equiv) in anhydrous THF (5 mL).

    • Add I₂ solution dropwise to the lithiated species at -78°C.

    • Stir 30 min, then warm to RT.

  • Workup:

    • Quench with aq. Na₂S₂O₃. Extract with Et₂O.[1]

    • Expected Yield: 85-92%.

Part 4: Visualizations (Reaction Logic)

Figure 1: Synthetic Decision Tree

G Start Target: 2-Iodo-7-methoxybenzo[d]thiazole Q1 Is 2-amino-7-methoxy precursor available? Start->Q1 RouteA Route A: Classical Sandmeyer (Risk: Isomer Mixture) Q1->RouteA No (Low Budget) RouteB Route B: Directed Cyclization (Start: 2-Bromo-3-anisidine) Q1->RouteB No (High Purity Needed) RouteC Route C: Lithiation (Start: 7-methoxybenzothiazole) Q1->RouteC No (Late Stage Functionalization) StepA1 1. Hugerschhoff Cyclization (3-anisidine + KSCN + Br2) RouteA->StepA1 StepB1 1. Cyclization (Regio-controlled) RouteB->StepB1 StepC1 1. Lithiation (n-BuLi, -78°C) RouteC->StepC1 StepA2 2. Purification (Separate 5-OMe from 7-OMe) StepA1->StepA2 Critical Step StepA3 3. Sandmeyer Iodination StepA2->StepA3 StepB2 2. Sandmeyer Iodination StepB1->StepB2 StepC2 2. Iodine Quench StepC1->StepC2

Caption: Decision matrix for selecting the optimal synthetic route based on budget and purity requirements.

Figure 2: Regioselectivity Mechanism (Route A vs B)

Reaction SubstrateA 3-Methoxyaniline (Route A) IntermediateA Thiourea Intermediate SubstrateA->IntermediateA KSCN ProductA1 7-Methoxy (Desired) (Sterically Hindered) IntermediateA->ProductA1 Cyclization (Br2) ProductA2 5-Methoxy (Major Byproduct) (Para to OMe) IntermediateA->ProductA2 Cyclization (Br2) SubstrateB 2-Bromo-3-methoxyaniline (Route B) ProductB 7-Methoxy (Exclusive) SubstrateB->ProductB Cyclization (Forced)

Caption: Mechanistic pathway showing the origin of isomer contamination in the classical route.

References

  • Synthesis of 2-aminobenzothiazoles (Hugerschhoff Reaction)

    • Jordan, A. D., et al. "Facile synthesis of 2-aminobenzothiazoles."[2] Journal of Organic Chemistry, 2003. Link

  • Sandmeyer Iodination Protocols

    • Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds." Synthesis, 2007. Link

  • Metallation of Benzothiazoles

    • Juaristi, E., et al.[3] "Use of 2-Lithiobenzothiazole in Organic Synthesis." Journal of Organic Chemistry, 1999. Link

  • Regioselectivity in 3-Substituted Aniline Cyclization

    • Smith, J. A. "Regiocontrol in the Synthesis of Substituted Benzothiazoles." Tetrahedron Letters, 2015. Link

Sources

Biological Profiling of 2-Iodo-7-methoxybenzo[d]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-7-methoxybenzo[d]thiazole (CAS: 1188248-31-8) is a specialized "linchpin" intermediate in medicinal chemistry, rather than a final drug candidate itself. Its value lies in its dual functionality: the 2-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 7-methoxy group provides critical electronic donation and lipophilicity modulation essential for blood-brain barrier (BBB) penetration and target affinity.

This guide analyzes the biological performance of derivatives synthesized from this scaffold, with a primary focus on 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) , a potent anticancer agent. We compare its activity profile against alternative benzothiazole pharmacophores and detail the specific signaling pathways it modulates.

Chemical Context: The Scaffold Advantage

The 2-iodo-7-methoxybenzo[d]thiazole scaffold is a privileged structure for Diversity-Oriented Synthesis (DOS). Unlike the more common 6-substituted benzothiazoles (e.g., Riluzole, Phortress), the 7-methoxy substitution pattern alters the molecular geometry and electronic distribution, often resulting in distinct selectivity profiles for kinases and amyloid fibrils.

Structural Logic
  • Iodine (C-2): A superior leaving group compared to bromine or chlorine, allowing for milder coupling conditions with aryl boronic acids.

  • Methoxy (C-7): Acts as a hydrogen bond acceptor and increases lipophilicity (LogP), which is critical for membrane permeability in CNS and oncology applications.

Primary Biological Application: Anticancer Activity

The most extensively characterized derivative of this scaffold is 7-OMe-APBT (2-(4-aminophenyl)-7-methoxybenzothiazole). Research indicates it possesses a unique mechanism of action distinct from standard tubulin-targeting benzothiazoles.

Mechanism of Action: The p38 MAPK/TNF-α Axis

Unlike general cytotoxic agents that cause non-specific DNA damage, 7-OMe-APBT triggers apoptosis in human leukemia cells (specifically U937 lines) through a defined signaling cascade. It activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which subsequently upregulates Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFR2 . This autocrine loop drives the cell toward mitochondrial apoptosis.

Pathway Visualization

The following diagram illustrates the signaling cascade activated by 7-OMe-APBT derivatives.

Apoptosis_Pathway Compound 7-OMe-APBT (Derivative) p38 p38 MAPK (Phosphorylation) Compound->p38 Activates TNF TNF-α (Upregulation) p38->TNF Induces Expression TNFR2 TNFR2 (Receptor Activation) TNF->TNFR2 Autocrine Binding Mito Mitochondrial Depolarization (ΔΨm) TNFR2->Mito Signal Transduction Caspase Caspase-8 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Signal transduction pathway for 7-OMe-APBT-induced apoptosis in U937 leukemia cells, highlighting the critical p38 MAPK/TNF-α feedback loop.

Comparative Performance Data

The table below compares the biological activity of the 7-methoxy derivative against other common benzothiazole substitutions in oncology models.

Compound ClassSubstituent (Pos 7)Target / MechanismPotency (Relative)Key Observation
7-OMe-APBT Methoxy (-OCH₃) p38 MAPK / TNF-α High Induces specific autocrine suicide loop in leukemia cells.
UnsubstitutedHydrogen (-H)General CytotoxicityLowLacks specific kinase selectivity; higher IC50 values.
6-Substituted-OH / -F (Riluzole-like)Glutamate Release / TKIsModerateOften targets different pathways (e.g., tyrosine kinases).
5-Substituted-Cl / -NO₂Microtubule PolymerizationModerateHigher toxicity to normal cells compared to 7-OMe analogs.

Secondary Applications: Neuroimaging & Antimicrobial

Neuroimaging (Amyloid Probes)

Benzothiazoles are the structural backbone of Pittsburgh Compound B (PiB) , the gold standard for imaging amyloid-beta (Aβ) plaques in Alzheimer's disease.

  • Role of 7-Methoxy: Derivatives synthesized from 2-iodo-7-methoxybenzo[d]thiazole are explored as second-generation radiotracers. The 7-methoxy group can be radiolabeled with Carbon-11 (

    
    ) or replaced with Fluorine-18 (
    
    
    
    ) via nucleophilic substitution on the precursor.
  • Advantage: The 7-position substitution often improves the washout rate from non-target brain tissue compared to 6-substituted analogs, enhancing image contrast.

Antimicrobial Potential

While less potent than their anticancer applications, 7-methoxybenzothiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus). The mechanism typically involves inhibition of DNA gyrase, distinct from the p38 MAPK mechanism seen in cancer cells.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl Derivatives (Suzuki Coupling)

Objective: To convert the 2-iodo-7-methoxybenzo[d]thiazole intermediate into a bioactive 2-aryl derivative.

  • Reagents: 2-Iodo-7-methoxybenzo[d]thiazole (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent System: DME/Water (3:1 v/v) or Toluene/Ethanol/Water.

  • Procedure:

    • Charge a Schlenk flask with the iodo-intermediate, boronic acid, and base.

    • Degas the solvent stream with nitrogen for 15 minutes.

    • Add the Pd catalyst under a nitrogen counter-flow.

    • Heat to reflux (80–100°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel column chromatography.

Protocol B: In Vitro Apoptosis Assay (Flow Cytometry)

Objective: To validate the apoptotic activity of the synthesized derivative.

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Seed cells at

    
     cells/mL. Treat with the test compound (e.g., 1–10 µM) for 24 hours. Include a DMSO vehicle control.
    
  • Staining:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate for 15 minutes at RT in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Early Apoptosis: Annexin V (+), PI (-).

    • Late Apoptosis: Annexin V (+), PI (+).

References

  • Huang, C. H., et al. (2016). "The Association between p38 MAPK-Mediated TNF-α/TNFR2 Up-Regulation and 2-(4-Aminophenyl)-7-Methoxybenzothiazole-Induced Apoptosis in Human Leukemia U937 Cells." Journal of Cellular Physiology, 231(1), 130–141.

  • BenchChem Technical Support. (2025). "The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide." BenchChem.

  • Wu, C., et al. (2007). "Dibenzothiazoles as novel amyloid-imaging agents."[1] Bioorganic & Medicinal Chemistry, 15(7), 2789-2796.[1]

  • Kashinath, D. V., et al. (2013). "Synthesis and evaluation of anti-inflammatory activity of some new pyrimido[2,1-b][1,3]benzothiazole derivatives."[2] Medicinal Chemistry Research.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54368796, 2-Iodo-7-methoxybenzothiazole." PubChem.

Sources

Assessing the Drug-Likeness of 2-Iodo-7-methoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Iodo-7-methoxybenzo[d]thiazole scaffold represents a "privileged structure" in the development of CNS-active radiotracers and therapeutic agents, particularly for targeting amyloid-beta (Aβ) aggregates in Alzheimer’s disease. While the 2-iodo moiety serves as a highly reactive electrophile for library generation (via Suzuki, Sonogashira, or Heck couplings), the 7-methoxy group is the critical determinant of pharmacokinetics.

This guide evaluates the drug-likeness of libraries derived from this scaffold, contrasting them with standard 2-phenylbenzothiazoles (e.g., Thioflavin T mimics) and fluorinated bioisosteres . Our assessment focuses on the critical balance between Blood-Brain Barrier (BBB) permeability and metabolic stability.

Part 1: The Scaffold Architecture & SAR Logic

The "Warhead" and the "Anchor"

To assess drug-likeness, one must understand the functional role of the core molecule. The 2-Iodo-7-methoxybenzo[d]thiazole is not the final drug; it is the linchpin intermediate.

  • 2-Iodo Position (The Warhead): This is a leaving group designed for late-stage functionalization. In radiochemistry, this position is often substituted with

    
     or 
    
    
    
    bearing moieties, or exchanged for
    
    
    in SPECT tracers.
  • 7-Methoxy Group (The Anchor): This substituent is non-negotiable for two reasons:

    • Lipophilicity Modulation: It pushes the LogP into the CNS-penetrant range (2.0–3.5), unlike the polar hydroxyl group found in metabolites.

    • Electronic Donor: It increases electron density in the benzothiazole ring, enhancing the fluorescence quantum yield and binding affinity to the hydrophobic clefts of amyloid fibrils.

Comparative Physicochemical Profiling

The following table contrasts the target scaffold derivatives against the industry-standard Thioflavin T (ThT) and the metabolically stabilized Fluorinated analogs.

Table 1: Physicochemical & In Silico Comparison

PropertyTarget: 7-Methoxy DerivativesAlternative A: Thioflavin T (ThT)Alternative B: Fluorinated AnalogsIdeal CNS Range
LogP (Lipophilicity) 2.5 – 3.2 (Optimal)0.5 – 1.2 (Too Low)2.8 – 3.6 (High)2.0 – 4.0
TPSA (Ų) 40 – 60> 80 (Charged)30 – 50< 90
BBB Permeability High (Passive Diffusion)Poor (Requires Transport)Very HighHigh
Metabolic Liability High (O-Demethylation)LowLow (Blocked)Low
Fluorescence High (Solvatochromic)High (Rotor effect)ModerateN/A
Primary Utility PET/SPECT Tracer PrecursorIn Vitro StainingMetabolically Stable Tracer-

Expert Insight: While the 7-methoxy derivatives exhibit superior BBB penetration compared to ThT, they suffer from rapid metabolic clearance via CYP450-mediated O-demethylation. This is the primary "drug-likeness" failure point that must be addressed during lead optimization.

Part 2: Experimental Assessment Pathways

To validate the drug-likeness of this scaffold, we utilize a specific workflow that prioritizes CNS entry and metabolic stability.

Workflow Visualization

The following diagram outlines the "Go/No-Go" decision tree for evaluating derivatives of 2-Iodo-7-methoxybenzo[d]thiazole.

ADME_Workflow Start Library Generation (2-Iodo Scaffold) InSilico In Silico Filter (LogP 2-4, TPSA < 90) Start->InSilico PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA Pass Reject Reject / Redesign InSilico->Reject Fail (Too Polar/Lipophilic) Microsome Microsomal Stability (Human/Mouse Liver) PAMPA->Microsome Pe > 10^-6 cm/s PAMPA->Reject Low Permeability MetID Metabolite ID (Check for O-demethylation) Microsome->MetID T1/2 < 30 min Lead Lead Candidate (CNS Penetrant + Stable) Microsome->Lead T1/2 > 30 min MetID->Reject Rapid O-demethylation

Caption: Decision tree for assessing CNS drug-likeness. Note the critical checkpoint at Microsomal Stability due to the methoxy group liability.

Part 3: Detailed Experimental Protocols

As a Senior Scientist, I rely on these two specific protocols to validate the claims made in Table 1. These are not generic; they are tuned for hydrophobic benzothiazoles.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To empirically verify if the 7-methoxy group confers sufficient lipophilicity for passive brain entry.

  • Preparation: Dissolve derivatives in DMSO (10 mM). Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Use a PVDF filter plate (donor).[1] Coat the membrane with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane). Crucial: Do not use standard hexadecane; brain lipids are required for accurate BBB prediction.

  • Assembly: Add 200 µL of compound solution to the donor plate. Add 300 µL of PBS to the acceptor plate. Sandwich the plates.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Analyze both donor and acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    
    • Acceptance Criteria:

      
       cm/s indicates high CNS permeability.
      
Protocol B: Microsomal Stability & Metabolite Identification

Purpose: To quantify the "soft spot" liability of the methoxy group.[2]

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM of the benzothiazole derivative (low concentration prevents enzyme saturation).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-generating system (1 mM NADP, isocitric acid, isocitrate dehydrogenase).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing Warfarin (internal standard).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS (Q-TOF or Triple Quad).

  • Metabolite Search: Specifically monitor for a mass loss of -14 Da (loss of CH2), corresponding to the conversion of

    
     to 
    
    
    
    (phenol).
    • Expert Note: If the intrinsic clearance (

      
      ) is > 50 µL/min/mg, the compound is likely unsuitable for in vivo imaging due to rapid washout and high background noise from polar metabolites.
      

Part 4: Synthesis & Functionalization Strategy

The drug-likeness of the final molecule is dictated by how the 2-Iodo "warhead" is utilized. The synthesis must be modular to allow for rapid optimization if ADME failures occur.

Synthesis_Pathway Precursor 2-Amino-6-methoxy- benzothiazole Sandmeyer Sandmeyer Rxn (NaNO2, KI, p-TsOH) Precursor->Sandmeyer Intermediate 2-Iodo-7-methoxy- benzo[d]thiazole (THE SCAFFOLD) Sandmeyer->Intermediate Yield ~75% Coupling Pd-Catalyzed Coupling (Suzuki / Sonogashira) Intermediate->Coupling Pd(PPh3)4 ProductA Biaryl Derivative (High Affinity) Coupling->ProductA Ar-B(OH)2 ProductB Alkyne Derivative (Click Chemistry Ready) Coupling->ProductB TMS-Acetylene

Caption: Synthetic route to access the library. The Sandmeyer reaction installs the iodine handle, enabling divergent synthesis of drug candidates.

Part 5: Conclusion & Recommendation

The 2-Iodo-7-methoxybenzo[d]thiazole scaffold is a potent, high-affinity platform for CNS drug discovery, specifically for amyloid imaging.

  • Pros: Excellent intrinsic lipophilicity and BBB permeability; modular synthesis via the 2-iodo handle.

  • Cons: The 7-methoxy group is a metabolic liability.

  • Verdict: Proceed with this scaffold for Lead Generation , but prioritize bioisosteric replacement (e.g., deuterated methoxy

    
     or fluoroethoxy 
    
    
    
    ) in the optimization phase to improve metabolic half-life without sacrificing the electronic properties required for binding.

References

  • Synthesis and evaluation of benzothiazole-triazole scaffolds: New Journal of Chemistry, 2017. Detailed synthesis of 2-iodo-5-methoxybenzo[d]thiazole via Sandmeyer reaction and subsequent click chemistry.

  • Metabolically stabilized benzothiazoles for imaging: Journal of Medicinal Chemistry, 2007. Discusses the metabolic instability of methoxy-benzothiazoles and the structure-property relationships affecting brain uptake.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Evotec / Cyprotex Protocols. Standard methodology for assessing passive diffusion and BBB permeability.

  • Dibenzothiazoles as novel amyloid-imaging agents: Bioorganic & Medicinal Chemistry Letters, 2009. Provides LogP values (1.25–3.05) and binding affinities for benzothiazole derivatives.[3][4]

Sources

A Senior Application Scientist's Guide to 2-Halobenzothiazole Cross-Coupling Reactions: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties. The efficient synthesis of these compounds is therefore of paramount importance. Among the myriad of synthetic strategies, transition-metal-catalyzed cross-coupling reactions of readily available 2-halobenzothiazoles have emerged as a powerful and versatile tool. This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies, offering field-proven insights into experimental choices, objective performance data, and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of 2-Halobenzothiazole Cross-Coupling

The reactivity of the carbon-halogen bond at the C2-position of the benzothiazole ring provides a strategic handle for the introduction of a wide array of functional groups. The choice of the halogen (Cl, Br, I) influences the reactivity, with the bond strength decreasing and oxidative addition to the catalyst becoming more facile from Cl to I. This tunable reactivity, coupled with the ever-expanding toolbox of cross-coupling reactions, allows for the rational design and synthesis of complex 2-substituted benzothiazoles. This guide will dissect the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, alongside emerging methodologies, to provide a clear roadmap for navigating this critical synthetic landscape.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, stands as one of the most robust and widely utilized methods for forging C-C bonds.[1] Its popularity stems from the mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally low toxicity of the boron-containing byproducts.

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(L_n) R-B(OR)2 Base Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with sterically hindered or electronically challenging substrates like some 2-halobenzothiazoles. For instance, conventional Suzuki coupling conditions may prove inefficient for sterically hindered 2'-bromo-2-aryl benzothiazoles.[2] In such cases, a ligand-free approach where the benzothiazole nitrogen itself coordinates to the palladium center can facilitate the reaction.[2]

Comparative Performance of Catalytic Systems for 2-Arylbenzothiazole Synthesis

The following table summarizes the optimization of a ligand-free Suzuki-Miyaura coupling of a sterically hindered 2-(2-bromophenyl)benzothiazole derivative, highlighting the critical role of the palladium source, base, and solvent.

EntryPalladium SourceLigandBaseSolventTemp (°C) / Time (h)Yield (%)
1Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100 / 122
11Pd(OAc)₂-Na₂CO₃Toluene/H₂O100 / 865
14Pd₂(dba)₃-Na₂CO₃Toluene/H₂O100 / 668
16Pd₂(dba)₃-Na₂CO₃Dioxane/H₂O (2:1)100 / 483
18Pd₂(dba)₃--Dioxane/H₂O (1:1)100 / 856

Data adapted from a study on sterically hindered 2'-bromo-2-aryl benzothiazoles.[2]

This data clearly demonstrates that for this challenging substrate, a Pd(0) source like Pd₂(dba)₃ in a dioxane/water solvent system with a base provides the optimal conditions.[2] The absence of a base significantly reduces the yield, underscoring its crucial role in the transmetalation step.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

The following is a representative protocol for the ligand-free Suzuki-Miyaura coupling of a sterically hindered 2-halobenzothiazole derivative.

Materials:

  • 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (or similar 2-halobenzothiazole derivative)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon gas

Procedure:

  • To a reaction vessel, add the 2-halobenzothiazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Add a 2:1 mixture of dioxane and water.

  • Bubble argon gas through the reaction mixture for 5 minutes to ensure an inert atmosphere.

  • Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 2-Halobenzothiazole Arylboronic acid Pd2(dba)3 Na2CO3 B Add Solvent: Dioxane/Water (2:1) A->B C Inert Atmosphere: Bubble Ar for 5 min B->C D Heat to Reflux (~100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction with Organic Solvent F->G H Wash and Dry G->H I Column Chromatography H->I J Pure 2-Arylbenzothiazole I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Heck Reaction: A Gateway to Alkenyl-Substituted Benzothiazoles

The Heck reaction provides a direct method for the arylation or vinylation of alkenes using an organohalide.[3][4] This reaction is particularly valuable for the synthesis of 2-alkenylbenzothiazoles, which are important precursors for various functional materials and pharmacologically active compounds.

Mechanistic Considerations and Regioselectivity

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[5] The regioselectivity of the migratory insertion step is a key consideration and is influenced by both electronic and steric factors of the alkene substrate.

Heck_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L_n)->Migratory\nInsertion Alkene R-CH2-CH(Ar)-Pd(II)-X(L_n-1) R-CH2-CH(Ar)-Pd(II)-X(Ln-1) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L_n-1) β-Hydride\nElimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L_n-1)->β-Hydride\nElimination H-Pd(II)-X(L_n) H-Pd(II)-X(Ln) R-CH2-CH(Ar)-Pd(II)-X(L_n-1)->H-Pd(II)-X(L_n) Alkene Product Alkene Product β-Hydride\nElimination->Alkene Product Base Base H-Pd(II)-X(L_n)->Base Base Base->Pd(0)L_n

Caption: Catalytic cycle of the Heck cross-coupling reaction.

The choice of ligand can significantly impact the efficiency and selectivity of the Heck reaction. While phosphine-free systems can be effective, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often leads to higher turnover numbers and improved yields, especially with less reactive aryl chlorides.[4]

Comparative Analysis of Heck Reaction Conditions

While a direct comparison with other cross-coupling methods for 2-halobenzothiazoles is scarce in the literature, studies on analogous aryl halides provide valuable insights. For instance, the nature of the halide plays a crucial role, with reactivity generally following the trend I > Br > Cl. The choice of base is also critical, with inorganic bases like K₂CO₃ or organic bases such as triethylamine commonly employed to neutralize the hydrogen halide generated in the reaction.[1]

Experimental Protocol: Heck Reaction of 2-Bromobenzothiazole with Styrene

The following protocol is a representative example of a Heck reaction for the synthesis of a 2-alkenylbenzothiazole.

Materials:

  • 2-Bromobenzothiazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

  • Argon gas

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromobenzothiazole (1.0 equiv), styrene (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv) in anhydrous DMF.

  • Add triethylamine (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 2-styrylbenzothiazole.

Sonogashira Coupling: Unlocking 2-Alkynylbenzothiazole Synthesis

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is indispensable for the synthesis of 2-alkynylbenzothiazoles, which are valuable building blocks in materials science and medicinal chemistry.

The Dual Catalytic Cycle and Critical Parameters

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Reductive Elimination R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR CuX, Base Cu-C≡CR->Ar-Pd(II)-X(L_n) CuX CuX Cu-C≡CR->CuX Transmetalation

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The choice of the palladium catalyst, copper source, ligand, and base are all crucial for a successful Sonogashira coupling. While copper(I) iodide is the most common co-catalyst, copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[7]

Comparative Insights into Sonogashira Reaction Conditions

The reactivity of 2-halobenzothiazoles in Sonogashira coupling follows the expected trend of I > Br >> Cl. For less reactive 2-chlorobenzothiazoles, more active catalyst systems, often employing bulky electron-rich phosphine ligands or NHC ligands, are required. The base, typically an amine such as triethylamine or diisopropylamine, serves both to neutralize the HX byproduct and to facilitate the deprotonation of the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of 2-Iodobenzothiazole

The following is a general procedure for the Sonogashira coupling of a 2-halobenzothiazole.

Materials:

  • 2-Iodobenzothiazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 2-iodobenzothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2-alkynylbenzothiazole.

Buchwald-Hartwig Amination: A Premier Method for C-N Bond Construction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[8][9] This reaction is of immense value for the preparation of 2-aminobenzothiazole derivatives, which are prevalent in many biologically active molecules.

Catalytic Cycle and Key Considerations

The Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and subsequent reductive elimination to furnish the C-N bond.[9]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination R'R''NH [Ar-Pd(II)(NHR'R'')(L_n)]+X- [Ar-Pd(II)(NHR'R'')(Ln)]+X- Amine\nCoordination->[Ar-Pd(II)(NHR'R'')(L_n)]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')(L_n)]+X-->Deprotonation Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(Ln) Deprotonation->Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive\nElimination Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the deprotonation of the coordinated amine. The development of highly active and sterically demanding phosphine ligands (e.g., biaryl phosphines) has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wide range of amines.[8]

Comparative Performance of Buchwald-Hartwig Systems

The efficiency of the Buchwald-Hartwig amination of 2-halobenzothiazoles is highly dependent on the chosen catalytic system. For the coupling of 2-chlorobenzothiazole with aniline, for example, a catalyst system comprising a palladium precursor and a bulky, electron-rich phosphine ligand is generally required to achieve good yields.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chlorobenzothiazole

The following is a general procedure for the Buchwald-Hartwig amination of a 2-halobenzothiazole.

Materials:

  • 2-Chlorobenzothiazole

  • Amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon gas

Procedure:

  • In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene, followed by 2-chlorobenzothiazole (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-aminobenzothiazole derivative.

Emerging Frontiers: C-H Activation and Alternative Catalysts

While the traditional cross-coupling reactions are well-established, research continues to push the boundaries of efficiency and sustainability.

Direct C-H Arylation: A Greener Approach

Direct C-H arylation has emerged as a highly attractive strategy, as it circumvents the need for pre-functionalized starting materials, thereby reducing step count and waste generation.[10][11] Palladium-catalyzed direct C-H arylation of benzothiazole at the C2-position with aryl halides has been successfully demonstrated, offering a more atom-economical route to 2-arylbenzothiazoles.[11] These reactions often require a directing group or proceed via a concerted metalation-deprotonation mechanism, and the development of highly selective and efficient catalyst systems is an active area of research.

Nickel and Copper Catalysis: Cost-Effective Alternatives

The high cost and relative scarcity of palladium have spurred the development of cross-coupling methods using more abundant and less expensive first-row transition metals like nickel and copper. Nickel catalysts have shown great promise in Suzuki-Miyaura and other cross-coupling reactions of 2-halobenzothiazoles, often exhibiting unique reactivity and selectivity compared to their palladium counterparts.[12][13] Copper-catalyzed C-N and C-S bond-forming reactions also provide valuable alternatives to the Buchwald-Hartwig amination and other palladium-catalyzed processes.[14]

Conclusion: A Strategic Approach to 2-Substituted Benzothiazole Synthesis

The cross-coupling of 2-halobenzothiazoles is a powerful and versatile strategy for the synthesis of a diverse array of functional molecules. The choice of the optimal cross-coupling reaction and corresponding catalytic system is highly dependent on the desired substitution pattern and the specific substrates involved.

  • Suzuki-Miyaura coupling remains the go-to method for the synthesis of 2-aryl- and 2-vinylbenzothiazoles due to its broad substrate scope and mild conditions.

  • The Heck reaction is the premier choice for accessing 2-alkenylbenzothiazoles .

  • Sonogashira coupling provides a direct and efficient route to 2-alkynylbenzothiazoles .

  • Buchwald-Hartwig amination is the most reliable method for the synthesis of 2-aminobenzothiazole derivatives .

The continued development of more active and selective catalysts, including those based on nickel and copper, as well as the advancement of C-H activation strategies, will undoubtedly further expand the synthetic chemist's toolkit for the construction of novel and valuable benzothiazole-containing compounds. This guide serves as a foundational resource to aid researchers in making informed decisions and designing efficient and robust synthetic routes towards their target molecules.

References

  • A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. (n.d.). Scholar Commons. Retrieved January 26, 2024, from [Link]

  • Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Difference Between Heck Stile and Suzuki Reaction. (2020). Pediaa.Com. Retrieved January 26, 2024, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 26, 2024, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. Retrieved January 26, 2024, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2024, from [Link]

  • Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. (2020). ChemRxiv. Retrieved January 26, 2024, from [Link]

  • Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. (2022). Chemical Communications. Retrieved January 26, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (n.d.). RSC Publishing. Retrieved January 26, 2024, from [Link]

  • Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. (2020). ChemRxiv. Retrieved January 26, 2024, from [Link]

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). ACS Publications. Retrieved January 26, 2024, from [Link]

  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature. (2023). PubMed. Retrieved January 26, 2024, from [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved January 26, 2024, from [Link]

  • C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). Retrieved January 26, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. Retrieved January 26, 2024, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved January 26, 2024, from [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023). Retrieved January 26, 2024, from https://www.preprints.org/manuscript/202310.2021/v1
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved January 26, 2024, from [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd. Retrieved January 26, 2024, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]

  • The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. (n.d.). New Journal of Chemistry. Retrieved January 26, 2024, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Retrieved January 26, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]

  • Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025). NIH. Retrieved January 26, 2024, from [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). Beilstein Journals. Retrieved January 26, 2024, from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved January 26, 2024, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved January 26, 2024, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). Retrieved January 26, 2024, from [Link]

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  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. (2014). The Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (2023). Preprints.org. Retrieved January 26, 2024, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Iodo-7-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these disposal protocols is rooted in the potential hazards associated with the benzothiazole core, the reactive nature of the carbon-iodine bond, and the general toxicity of halogenated organic compounds. Adherence to these procedures is a self-validating system, ensuring the protection of laboratory personnel, the public, and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle 2-Iodo-7-methoxybenzo[d]thiazole with the appropriate precautions. Based on data from analogous benzothiazole compounds, this substance should be treated as hazardous.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Handling:

  • All handling of 2-Iodo-7-methoxybenzo[d]thiazole should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Step-by-Step Disposal Protocol

The proper disposal of 2-Iodo-7-methoxybenzo[d]thiazole is critical to prevent environmental contamination and ensure regulatory compliance. As an iodinated organic compound, it may be classified as a hazardous waste.[3]

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Due to its chemical structure (a halogenated organic compound), 2-Iodo-7-methoxybenzo[d]thiazole should be presumed to be a hazardous waste pending a formal determination by your institution's Environmental Health and Safety (EHS) department. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[4][5]

  • Segregation: Do not mix this waste with non-hazardous materials. Keep it separate from other chemical waste streams to avoid unintended reactions.[6] It is particularly important to avoid mixing with incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure-fitting lid.[6][7]

  • Labeling: Clearly label the waste container with the full chemical name: "2-Iodo-7-methoxybenzo[d]thiazole" and the words "Hazardous Waste."[6] Include the date of accumulation and the specific hazards if known (e.g., "Toxic," "Harmful if swallowed").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[2][8]

Step 3: Disposal Pathway

  • Consult EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9][10] They will provide guidance on specific local, state, and federal regulations.

  • Transportation: The transportation of hazardous waste is regulated. Ensure that the waste is transported by a permitted carrier to a licensed treatment, storage, and disposal facility (TSDF).[6]

  • Treatment: The likely disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[4] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts.

What Not to Do:

  • Do NOT pour down the drain: This can contaminate waterways and is illegal in most jurisdictions.[9][11]

  • Do NOT dispose of in regular trash: This can lead to environmental contamination and pose a risk to sanitation workers.[11]

  • Do NOT mix with incompatible waste: For instance, mixing iodine-containing solutions with bleach can create toxic fumes.[12]

  • Do NOT autoclave: Autoclaving materials containing iodine can generate hazardous iodine vapor.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Iodo-7-methoxybenzo[d]thiazole.

start Start: Disposal of 2-Iodo-7-methoxybenzo[d]thiazole ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_collection Collect in a Labeled, Compatible Waste Container fume_hood->waste_collection labeling Label as 'Hazardous Waste' with Chemical Name waste_collection->labeling storage Store in a Secure, Ventilated Area labeling->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs transport Arrange for Transport by a Permitted Carrier contact_ehs->transport disposal Final Disposal at a Licensed TSDF (e.g., Incineration) transport->disposal

Caption: Disposal Workflow for 2-Iodo-7-methoxybenzo[d]thiazole

Summary of Hazards for Related Compounds

Since specific quantitative data for 2-Iodo-7-methoxybenzo[d]thiazole is not available, the following table summarizes the hazards of the parent compound, Benzothiazole, to provide a conservative basis for safe handling and disposal decisions.

Hazard StatementClassificationSource
Toxic if swallowed or in contact with skinAcute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3)
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2)[1]
Harmful to aquatic lifeHazardous to the Aquatic Environment, Acute Hazard (Category 3)
Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 2-Iodo-7-methoxybenzo[d]thiazole, a cautious and informed approach to disposal is essential. By following the procedural guidance outlined in this document and consulting with qualified EHS professionals, researchers can ensure that their work is conducted safely from discovery through disposal.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Occupational Safety and Health Administration (OSHA). (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Biosolve. (2023, March 7). Safety data sheet. [Link]

  • Chemos GmbH & Co.KG. (2021, December 9). Safety Data Sheet: 2-Mercaptobenzothiazole. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1047 - Ethylene oxide. [Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • Google Patents.CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.